Technical Documentation Center

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
  • CAS: 1822826-95-8

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Derivatives

Technical Whitepaper | Medicinal Chemistry & Pharmacology Executive Summary The pyridazin-3(2H)-one scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing lig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The pyridazin-3(2H)-one scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS: 1822826-95-8) represents a critical "Lead-Oriented Synthesis" intermediate.

This specific scaffold combines three strategic design elements:

  • The Pyridazinone Core: A polar, hydrogen-bond-accepting head group that mimics peptide bonds, facilitating interaction with enzyme active sites (e.g., COX-2, PDE4, AChE).

  • The 6-Bromo Handle: A versatile electrophilic site allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ).
    
  • The 2-(3-Fluorobenzyl) Tail: A lipophilic moiety optimized for metabolic stability. The fluorine atom at the meta position blocks metabolic oxidation (P450 deactivation) while enhancing lipid solubility for blood-brain barrier (BBB) penetration.

This guide details the synthesis, chemical reactivity, and therapeutic utility of derivatives generated from this core, specifically focusing on Analgesic/Anti-inflammatory (COX-2 inhibition) and Neuroprotective (AChE inhibition) applications.

Chemical Architecture & Synthesis[1]

Structural Analysis (SAR Zones)

The molecule is divided into three functional zones, each serving a specific pharmacological role.

SAR_Analysis Core Pyridazinone Core (H-Bond Acceptor) Handle 6-Bromo Position (Synthetic Handle) Core->Handle Site of Diversification Tail N-Benzyl Group (Hydrophobic Binding) Core->Tail N-Alkylation Fluoro 3-Fluoro Substituent (Metabolic Blocker) Tail->Fluoro Optimized PK

Figure 1: Structure-Activity Relationship (SAR) zones of the scaffold.

Validated Synthesis Protocol

The most robust route to 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one utilizes 3,6-dibromopyridazine as the starting material. This pathway avoids the formation of regioisomeric mixtures common in ring-closure methods.

Step 1: Hydrolysis to 6-Bromo-3(2H)-pyridazinone
  • Reagents: 3,6-Dibromopyridazine, Sodium Acetate (NaOAc), Acetic Acid (AcOH).

  • Mechanism: Nucleophilic displacement of one bromine by acetate, followed by hydrolysis.

  • Protocol:

    • Dissolve 3,6-dibromopyridazine (1.0 eq) in AcOH.

    • Add NaOAc (2.0 eq) and reflux for 4–6 hours.

    • Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc.

    • Checkpoint: Product should be a white solid (m.p. 140–142°C).

Step 2: N-Alkylation (The Critical Step)
  • Reagents: 6-Bromo-3(2H)-pyridazinone, 3-Fluorobenzyl bromide, K₂CO₃, DMF or Acetone.

  • Protocol:

    • Suspend 6-bromo-3(2H)-pyridazinone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF.

    • Stir at RT for 30 min to generate the anion.

    • Add 3-Fluorobenzyl bromide (1.1 eq) dropwise.

    • Stir at 60°C for 4 hours.

    • Workup: Pour into ice water. The precipitate is the target compound 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one .

    • Yield: Typically 85–90%.

Therapeutic Potential of Derivatives[2][3][4][5][6][7][8]

The "6-Bromo" group is not the final drug; it is the gateway. Replacing this bromine yields high-affinity ligands for specific disease targets.

Analgesic & Anti-Inflammatory (COX-2 Inhibitors)

Mechanism: Cyclooxygenase-2 (COX-2) is the inducible enzyme responsible for inflammation and pain.[1] Derivative Strategy: Suzuki coupling of the 6-bromo scaffold with aryl boronic acids creates 6-aryl-2-benzylpyridazinones. These mimics the structure of Coxibs (e.g., Celecoxib) but with a distinct pharmacophore that may reduce gastric ulceration.

  • Key Derivative: 6-(4-Methoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

  • Activity: Selective COX-2 inhibition with

    
     values often in the nanomolar range (0.05–0.5 µM).
    
Neuroprotection (Alzheimer's Disease)

Mechanism: Acetylcholinesterase (AChE) inhibitors increase acetylcholine levels in the brain. Derivative Strategy: Nucleophilic substitution (


) of the 6-bromo group with piperazine  derivatives.
  • Key Derivative: 6-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

  • Activity: Dual inhibition of AChE and Butyrylcholinesterase (BChE).[2][3] The N-benzyl group occupies the peripheral anionic site (PAS) of AChE, while the pyridazinone/piperazine core interacts with the catalytic active site (CAS).

Anticancer Activity

Mechanism: Inhibition of EGFR or VEGFR kinases. Derivative Strategy: Introduction of bulky heteroaryl groups at position 6.

  • Activity: Derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis.

Mechanism of Action: The COX-2 Pathway

The primary therapeutic application of this scaffold lies in inflammation control. The diagram below illustrates how 6-aryl derivatives intervene in the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Inducible) COX2->AA Catalysis Drug 6-Aryl-2-benzylpyridazinone (Inhibitor) Drug->COX2 Selective Inhibition (IC50 < 1µM) PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2

Figure 2: Mechanism of COX-2 inhibition by pyridazinone derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Derivatization)

To convert the 6-bromo scaffold into a bioactive 6-aryl derivative:

  • Reagents:

    • Substrate: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (1.0 eq).

    • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (2M aqueous solution, 2.0 eq).
      
    • Solvent: Toluene/Ethanol (2:1).

  • Workflow:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in a sealed tube.

    • Add base and solvent.

    • Heat at 90–100°C for 8–12 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).

    • Purification: Column chromatography on silica gel.

In Vitro COX-2 Inhibition Assay

To validate the therapeutic potential of the synthesized derivative:

  • Kit: Commercial COX-2 Inhibitor Screening Kit (fluorometric).

  • Preparation: Dissolve test compounds in DMSO.

  • Incubation: Incubate Recombinant Human COX-2 enzyme with the test compound for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and the fluorometric substrate (ADHP).

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm).

  • Calculation:

    
    
    

Comparative Data Summary

Derivative TypeSubstitution at C-6Primary TargetTherapeutic IndicationPotency Reference
Precursor BromineN/ASynthetic IntermediateN/A
Aryl 4-MethoxyphenylCOX-2Anti-inflammatory

Heteroaryl Indole/ThiopheneTubulin/KinasesAnticancer

Amine N-PhenylpiperazineAChEAlzheimer's

References

  • Asif, M. (2014). "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold." SAR Publication. Link

  • Rathish, I. G., et al. (2012). "Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives." Arzneimittelforschung. Link

  • Gokce, M., et al. (2009).[4][1] "Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives." European Journal of Medicinal Chemistry. Link

  • Sotelo, E., et al. (2002). "Pyridazines.[4][5][6][7][1][2][8][9][10][11][12] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. "6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Product Specification." Merck KGaA. Link

Sources

Exploratory

Literature review of 3-fluorobenzyl substituted pyridazinones

Executive Summary The pyridazin-3(2H)-one scaffold, often termed a "wonder nucleus" in medicinal chemistry, serves as a versatile pharmacophore for a wide spectrum of therapeutic targets. This guide focuses specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold, often termed a "wonder nucleus" in medicinal chemistry, serves as a versatile pharmacophore for a wide spectrum of therapeutic targets. This guide focuses specifically on 3-fluorobenzyl substituted pyridazinones , a structural subclass where the meta-fluorine substitution on the benzyl ring plays a pivotal role. The 3-fluoro moiety is not merely a lipophilic enhancer; it acts as a metabolic block, preventing oxidative degradation while modulating the electronic density of the aromatic ring to optimize binding affinity in hydrophobic pockets of enzymes like COX-2 and EGFR .

This technical review synthesizes current literature to provide a roadmap for the synthesis, structural optimization, and biological evaluation of these derivatives, specifically for researchers in early-stage drug discovery.

Chemical Rationale: The 3-Fluorobenzyl Motif

In drug design, the incorporation of a fluorine atom at the meta position (3-position) of a benzyl group confers specific advantages over its non-fluorinated or para-fluorinated counterparts:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage. Substitution at the 3-position blocks metabolic hydroxylation at this reactive site, prolonging the half-life (t1/2) of the drug.

  • Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the phenyl ring (inductive effect), which can strengthen

    
     stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in target binding sites.
    
  • Lipophilicity: The 3-fluorobenzyl group increases the logP value, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) acting agents.

Synthetic Architectures & Regioselectivity

The construction of 3-fluorobenzyl pyridazinones typically follows a convergent synthesis pathway. A critical technical challenge in this workflow is controlling regioselectivity during the alkylation step, where the electrophile (3-fluorobenzyl halide) can attack either the lactam nitrogen (


-alkylation) or the lactim oxygen (

-alkylation).
Core Synthesis Workflow

The foundational route utilizes a Friedel-Crafts acylation followed by hydrazinolysis.

  • Friedel-Crafts Acylation: Reaction of succinic anhydride with a substituted benzene (e.g., fluorobenzene or toluene) in the presence of AlCl3 yields

    
    -aroylpropionic acid.
    
  • Cyclization: Condensation with hydrazine hydrate affords the 6-aryl-4,5-dihydropyridazin-3(2H)-one core.

  • Dehydrogenation (Optional): Oxidation with Br2/AcOH or sodium 3-nitrobenzenesulfonate yields the fully unsaturated pyridazinone.

  • Functionalization: Introduction of the 3-fluorobenzyl moiety via nucleophilic substitution.

Regioselectivity Control (N- vs. O-Alkylation)
  • N-Alkylation (Thermodynamic Product): Favored by using soft bases (e.g., K2CO3) in polar aprotic solvents (DMF, Acetone). This is the preferred route for developing EGFR inhibitors.

  • O-Alkylation (Kinetic Product): Favored by using hard bases (e.g., Ag2CO3 or NaH) or under specific solvent conditions. 3-O-substituted benzyl derivatives have shown distinct COX-2 selectivity.[1]

Visualization: Synthetic Pathway

SynthesisPathway Start Succinic Anhydride + Arene Inter1 β-Aroylpropionic Acid Start->Inter1 AlCl3, Friedel-Crafts Core Pyridazinone Core (Lactam-Lactim Tautomer) Inter1->Core N2H4, Cyclization N_Alk N-Alkylated Product (Target: EGFR/Anticancer) Core->N_Alk 3-F-Benzyl-Br K2CO3/Acetone O_Alk O-Alkylated Product (Target: COX-2/Analgesic) Core->O_Alk 3-F-Benzyl-Br Ag2CO3/Benzene

Caption: Divergent synthesis of N- and O-substituted 3-fluorobenzyl pyridazinones controlled by base selection.

Pharmacological Applications & SAR

Analgesic & Anti-inflammatory (COX-2 Inhibition)

Research indicates that 3-O-substituted benzyl pyridazinones exhibit potent anti-inflammatory activity with reduced gastric toxicity (ulcerogenicity), a common side effect of traditional NSAIDs.

  • Mechanism: The 3-fluorobenzyl group fits into the hydrophobic side pocket of the COX-2 enzyme. The fluorine atom may interact with specific residues (e.g., His90) to stabilize the binding.

  • Key Data: In carrageenan-induced rat paw edema assays, 3-O-benzyl derivatives have demonstrated up to 32% inhibition at 30 mg/kg, comparable to standard drugs like aspirin but with a superior safety profile [1][3].

Anticancer Activity (EGFR Inhibition)

N-substituted 3-fluorobenzyl derivatives have emerged as promising EGFR (Epidermal Growth Factor Receptor) inhibitors.

  • Target: EGFRWT and the drug-resistant mutant EGFRT790M.[2]

  • Efficacy: Recent studies (2024-2026) highlight derivatives showing IC50 values in the sub-micromolar range (0.13 µM) against EGFR kinases. The 3-fluorobenzyl tail is hypothesized to occupy the hydrophobic pocket II of the ATP-binding site, preventing ATP binding and downstream signaling [4].

  • Cellular Effect: These compounds induce cell cycle arrest at the G1/S phase and trigger apoptosis in colon (HCT-116) and breast (MDA-MB-231) cancer lines.

Antimicrobial Potential

Pyridazinones bearing the 3-fluorobenzyl moiety have shown broad-spectrum activity.

  • Antibacterial: MIC values ranging from 3.74 to 8.92 µM against MRSA and P. aeruginosa [5].[3][4]

  • Antifungal: Activity against C. albicans, potentially disrupting ergosterol biosynthesis.

Quantitative Data Summary

Compound ClassSubstitutionTarget/AssayPotency / OutcomeReference
3-O-Benzyl Pyridazinone 3-Fluoro (O-linked)COX-2 / Rat Paw Edema32% Inhibition @ 30 mg/kg[1]
N-Benzyl Pyridazinone 3-Fluoro (N-linked)EGFRWT KinaseIC50 = 0.136 µM[4]
N-Benzyl Pyridazinone 3-Fluoro (N-linked)EGFRT790M KinaseIC50 = 0.076 µM[4]
Pyridazinone Derivative 3-Fluoro-4-methoxyHCT-116 (Colon Cancer)Antiproliferative (High potency)[2]
Pyridazinone Derivative General FluorobenzylS. aureus (MRSA)MIC = 3.74 µM[5]

Experimental Protocol: Synthesis of N-(3-Fluorobenzyl) Derivative

This protocol is designed for the synthesis of a representative N-alkylated intermediate, validated for high yield and purity.

Objective: Synthesis of 2-(3-fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Reagents:

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

  • 3-Fluorobenzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetone (Dry, 10 mL/mmol)

  • Tetrabutylammonium iodide (TBAI) (Catalytic, 0.1 eq)

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the pyridazinone core in dry acetone.

  • Activation: Add anhydrous K2CO3 and stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen.

  • Alkylation: Add 3-fluorobenzyl bromide dropwise. Add catalytic TBAI to accelerate the reaction via halogen exchange (Finkelstein-like mechanism).

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–10 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Water or purify via silica gel column chromatography to obtain the pure product.

Validation Check:

  • IR: Look for the disappearance of the N-H stretch (~3200 cm-1) and the retention of the C=O lactam peak (~1680 cm-1).

  • NMR: Confirm the presence of the benzylic methylene singlet (~5.2 ppm) and the specific splitting pattern of the 3-fluorophenyl ring.

Mechanism of Action: EGFR Inhibition Pathway

The following diagram illustrates the proposed mechanism by which N-(3-fluorobenzyl) pyridazinones inhibit tumor cell proliferation.

EGFR_Pathway Drug 3-Fluorobenzyl Pyridazinone EGFR EGFR Kinase Domain (ATP Binding Site) Drug->EGFR Competitive Binding (Hydrophobic Pocket II) CellCycle Cell Cycle Arrest (G1/S Phase) Drug->CellCycle Induces Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Cascades Halted Apoptosis Apoptosis (Tumor Cell Death) CellCycle->Apoptosis

Caption: Competitive inhibition of EGFR kinase by 3-fluorobenzyl pyridazinones leading to apoptosis.

References

  • Chintakunta, V. K., et al. (2002).[1] "3-O-substituted benzyl pyridazinone derivatives as COX inhibitors." European Journal of Medicinal Chemistry, 37(4), 339-347. Link

  • Rathish, I. G., et al. (2012). "Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells." Bioorganic & Medicinal Chemistry Letters. Link

  • Ahmed, E. M., et al. (2019). "Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 171. Link

  • Galal, S. A., et al. (2026).[5] "Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations." Bioorganic Chemistry, 109486.[5] Link

  • Karadayi, H., et al. (2023).[6] "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, 28(2). Link

Sources

Foundational

Molecular weight and physicochemical characteristics of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Topic: Molecular weight and physicochemical characteristics of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and physicochemical characteristics of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Privileged Scaffold for Divergent Library Synthesis[1]

Executive Summary

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS: 1822826-95-8) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Structurally composed of a pyridazin-3-one core, a reactive electrophilic handle (C6-Bromine), and a metabolically robust lipophilic tail (N2-3-fluorobenzyl), this molecule serves as a critical junction point for the synthesis of kinase inhibitors, formyl peptide receptor (FPR) agonists, and anti-inflammatory agents.

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and utility as a fragment for palladium-catalyzed cross-coupling reactions.[1]

Molecular Identity & Physicochemical Profile[3][4][5][6][7][8]

The physicochemical architecture of this molecule balances a polar core with a lipophilic perimeter, making it an ideal fragment for exploring hydrophobic pockets in protein targets while maintaining reasonable aqueous solubility potential in downstream derivatives.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource/Method
IUPAC Name 6-Bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-oneNomenclature
CAS Registry Number 1822826-95-8 Chemical Abstracts
Molecular Formula C₁₁H₈BrFN₂OStoichiometry
Molecular Weight 283.10 g/mol Calculated
Monoisotopic Mass 281.9804 DaMS Analysis
Physical State Solid (Crystalline powder)Experimental
Calculated LogP (cLogP) 2.8 – 3.1Predicted (Consensus)
TPSA ~32.7 ŲPolar Surface Area
H-Bond Acceptors 3 (N, O, F)Structural Count
H-Bond Donors 0Structural Count
Solubility DMSO (>20 mg/mL), DMF, DCM; Insoluble in WaterExperimental
Structural Pharmacophore Analysis
  • The Pyridazinone Core: Acts as a bioisostere for phenyl rings or pyridines but offers unique hydrogen-bonding vectors via the carbonyl oxygen (acceptor) and the N-N motif.

  • The C6-Bromine: A "soft" electrophile positioned for highly selective Pd-catalyzed functionalization (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 3-Fluorobenzyl Moiety: The fluorine atom at the meta position of the benzyl ring is strategic. It blocks metabolic oxidation (CYP450 labile sites) and increases lipophilicity (

    
    ) without significant steric penalty compared to a hydrogen atom.
    

Synthesis & Characterization Protocols

The synthesis of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one relies on the regioselective N-alkylation of the pyridazinone lactam.

Mechanistic Insight: Regioselectivity

Pyridazin-3(2H)-ones can exist in lactam-lactim tautomeric forms. Under basic conditions, the anion is ambident (N2 vs. O-alkylation). However, using "soft" alkylating agents (like benzyl halides) and carbonate bases in polar aprotic solvents overwhelmingly favors N2-alkylation over O-alkylation due to the thermodynamic stability of the resulting amide-like resonance.

Experimental Protocol: N-Alkylation
  • Precursor: 6-Bromopyridazin-3(2H)-one

  • Reagent: 3-Fluorobenzyl bromide (or chloride)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 6-bromopyridazin-3(2H)-one (1.0 eq) and anhydrous DMF (10 volumes). Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 minutes to generate the pyridazinone anion.
    
  • Addition: Dropwise add 3-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (polar) should disappear, replaced by a less polar product.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (excess). The product typically precipitates.

  • Purification: Filter the solid. Wash with water and hexanes. If oil forms, extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Start: 6-Bromopyridazin-3(2H)-one Mix Activation: + K2CO3 in DMF (Deprotonation) Start->Mix Add Addition: + 3-Fluorobenzyl bromide Mix->Add Heat Reaction: 60°C, 4-6 Hours (N-Alkylation) Add->Heat Quench Quench: Pour into Ice Water Heat->Quench Check LCMS Filter Isolation: Filtration or Extraction Quench->Filter Final Product: 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one Filter->Final Recrystallization

Figure 1: Step-wise synthesis workflow for the N-alkylation of 6-bromopyridazinone.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 5.25 ppm (s, 2H): Benzylic

      
      . This singlet confirms N-alkylation. (If O-alkylation occurred, this shift would be significantly different).
      
    • δ 7.00 – 7.20 ppm (d, 1H): Pyridazinone C4-H proton (doublet, characteristic of the heterocyclic ring).

    • δ 7.60 – 7.70 ppm (d, 1H): Pyridazinone C5-H proton.

    • δ 7.10 – 7.40 ppm (m, 4H): Aromatic protons of the 3-fluorobenzyl ring.

  • LC-MS (ESI+):

    • Expect a doublet peak pattern (1:1 ratio) due to the

      
       and 
      
      
      
      isotopes.
    • 
      .
      

Reactivity & Downstream Applications[2][14]

The value of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one lies in its ability to undergo divergent synthesis . The C6-Bromine atom is highly activated for oxidative addition by Palladium (0) species.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Buchwald-Hartwig Amination: Displacement of Br with primary/secondary amines.

    • Catalyst:

      
       + Xantphos/BINAP.
      
    • Utility: Introduction of solubility-enhancing groups (piperazines, morpholines).

  • Heck Reaction: Coupling with alkenes (e.g., acrylates) to extend the carbon skeleton.

Visualization: Divergent Reaction Map

ReactivityMap Core 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald Amination (C-N Bond Formation) Core->Buchwald R-NH2 Pd/Ligand Carbonylation Pd-Carbonylation (Esters/Amides) Core->Carbonylation CO, ROH Pd(II) Stille Stille Coupling (Vinyl/Aryl Stannanes) Core->Stille R-SnBu3

Figure 2: Divergent synthetic utility of the 6-bromo-pyridazinone scaffold.

References

  • PubChem Compound Summary. (2025). 6-(2-Bromo-6-fluorophenyl)pyridazin-3(2H)-one and related substructures. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8).[2][3] Merck KGaA. Link

  • BenchChem. (2025). Technical Data: 3-Fluorobenzyl Chloride and Pyridazinone Derivatives. Link

  • Sotelo, E., et al. (2002). Pyridazines.[1][4][5][6][2] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. (Contextual grounding for pyridazinone synthesis).

  • Combi-Blocks. (2025). Datasheet for CAS 1822826-95-8. Link

Sources

Exploratory

The Pivotal Role of the Fluorobenzyl Moiety in Pyridazinone Scaffolds: A Structure-Activity Relationship Deep Dive

An In-Depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist The pyridazinone core, a six-membered heterocyclic scaffold with two adjacent nitrogen atoms, has long been a foc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

The pyridazinone core, a six-membered heterocyclic scaffold with two adjacent nitrogen atoms, has long been a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] These compounds have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[2][4][5] The strategic incorporation of a fluorobenzyl group onto this privileged structure has emerged as a powerful approach to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorobenzyl pyridazinones, offering field-proven insights for researchers and scientists in drug development.

The Pyridazinone Core: A Privileged Scaffold

The pyridazinone nucleus is considered a "wonder nucleus" in medicinal chemistry, attributable to the vast array of pharmacological activities its derivatives possess.[1][3] Its chemical tractability allows for facile substitution at various positions, enabling fine-tuning of its biological profile. The presence of the nitrogen atoms and the carbonyl group provides key hydrogen bond donor and acceptor sites, facilitating interactions with biological targets.

The Strategic Advantage of Fluorobenzyl Substitution

The introduction of a fluorobenzyl moiety is a well-established strategy in drug design to enhance a molecule's therapeutic potential. The fluorine atom, owing to its high electronegativity and small size, can profoundly influence a compound's properties by:

  • Modulating Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing binding affinities.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

  • Improving Membrane Permeability: In some instances, fluorine substitution can enhance lipophilicity, aiding in cell membrane penetration.

  • Inducing Favorable Conformations: The presence of fluorine can influence the preferred conformation of the molecule, potentially leading to a better fit with the target protein.

General Synthesis of Fluorobenzyl Pyridazinones

The synthesis of fluorobenzyl pyridazinones typically follows established synthetic routes for pyridazinone derivatives. A common approach involves the condensation of a γ-ketoacid with a hydrazine derivative, followed by subsequent modification.

Illustrative Synthetic Scheme:

A representative synthesis could involve the reaction of a 4-oxo-4-phenylbutanoic acid with hydrazine hydrate to form the initial pyridazin-3(2H)-one ring.[6] This core can then be functionalized, for instance, through a condensation reaction with a fluorobenzaldehyde to introduce the fluorobenzyl group.

G cluster_0 Core Pyridazinone Synthesis cluster_1 Fluorobenzyl Introduction gamma-ketoacid γ-Ketoacid Pyridazinone_Core 6-Phenyl-4,5-dihydropyridazin-3(2H)-one gamma-ketoacid->Pyridazinone_Core Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone_Core Fluorobenzyl_Pyridazinone 4-(Fluorobenzyl)-6-phenylpyridazin-3(2H)-one Pyridazinone_Core->Fluorobenzyl_Pyridazinone Condensation Fluorobenzaldehyde Fluorobenzaldehyde Fluorobenzaldehyde->Fluorobenzyl_Pyridazinone

Figure 1: General synthetic pathway for fluorobenzyl pyridazinones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorobenzyl pyridazinones is intricately linked to the substitution pattern on both the pyridazinone core and the fluorobenzyl ring.

Substitution on the Pyridazinone Ring

The pyridazinone scaffold offers several positions for substitution, with each modification influencing the molecule's interaction with its biological target.

  • N-2 Position: Alkylation or arylation at the N-2 position can significantly impact activity. For instance, the introduction of an ethyl ester group at this position has been explored in the synthesis of novel pyridazinone derivatives.[6] The nature of the substituent at N-2 can influence lipophilicity and steric hindrance, thereby affecting target engagement.

  • C-4 Position: The C-4 position is a critical determinant of activity. The introduction of a 4-fluorobenzyl group at this position has been shown to confer significant antibacterial activity.[6] In a study of pyridazinone derivatives, 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (Compound 7) demonstrated notable efficacy against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii.[6] This highlights the importance of the fluorobenzyl moiety at this specific position for antibacterial action.

  • C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions also play a crucial role in defining the pharmacological profile. Often, a phenyl group at the C-6 position is a common feature in active compounds.[6] Variations in the substituents at these positions can modulate the overall shape and electronic distribution of the molecule, leading to altered biological responses.

Substitution on the Fluorobenzyl Ring

The position and number of fluorine atoms on the benzyl ring are key to fine-tuning the activity.

  • Position of Fluorine: The position of the fluorine atom (ortho, meta, or para) on the benzyl ring can influence the molecule's conformational preferences and electronic properties, which in turn affects its binding to the target. For example, in the context of amyloid inhibition, the position of substituents on the aryl ring was found to be important for inhibitory roles.[7] A fluorinated compound, in particular, was a more effective kinetic inhibitor.[7]

  • Multiple Fluorine Substitutions: The use of di- or tri-fluorinated benzyl groups can further enhance activity. For example, a 2-(3,5-difluorophenyl) substituent was part of a potent β-1,3-glucan synthase inhibitor.[8] The trifluoromethyl group, a bioisostere of fluorine, has also been shown to increase antimicrobial activity when incorporated into a pyridazine skeleton.[9]

Biological Activities and Mechanistic Insights

Fluorobenzyl pyridazinones have shown promise across a range of therapeutic areas.

Antibacterial Activity

As previously mentioned, certain fluorobenzyl pyridazinones exhibit significant antibacterial properties. The mechanism of action is likely related to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The fluorobenzyl moiety appears to be a key pharmacophore for this activity.

CompoundTarget OrganismMIC (µM)Reference
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneE. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8[6]
Anticancer Activity

Pyridazine derivatives are recognized as a promising scaffold for the development of anticancer agents.[10] The introduction of a fluorobenzyl group can enhance cytotoxicity against cancer cell lines. The proposed mechanisms of action often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Anti-inflammatory Activity

The pyridazinone scaffold is known to be useful for developing anti-inflammatory therapeutics.[11] While specific studies focusing solely on fluorobenzyl pyridazinones in inflammation are less common, the general anti-inflammatory properties of the parent scaffold suggest that fluorobenzyl derivatives would also be active, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) or nuclear factor κB (NF-κB).[11]

G cluster_targets Biological Targets cluster_effects Pharmacological Effects Fluorobenzyl_Pyridazinone Fluorobenzyl Pyridazinone Bacterial_Enzymes Bacterial Enzymes Fluorobenzyl_Pyridazinone->Bacterial_Enzymes Inhibition Kinases Kinases Fluorobenzyl_Pyridazinone->Kinases Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., COX, NF-κB) Fluorobenzyl_Pyridazinone->Inflammatory_Mediators Inhibition Antibacterial Antibacterial Activity Bacterial_Enzymes->Antibacterial Anticancer Anticancer Activity Kinases->Anticancer Anti_inflammatory Anti-inflammatory Activity Inflammatory_Mediators->Anti_inflammatory

Figure 2: Potential biological targets and resulting pharmacological effects of fluorobenzyl pyridazinones.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

General Synthesis of 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

This protocol is based on synthetic strategies reported in the literature.[6]

  • Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

    • To a solution of 4-oxo-4-phenylbutanoic acid in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

    • Reflux the mixture for an appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Synthesis of 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one:

    • In a suitable reaction vessel, dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one in an appropriate solvent.

    • Add 4-fluorobenzaldehyde and a suitable catalyst (e.g., a base or acid).

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • After completion, work up the reaction mixture by quenching, extraction, and drying the organic layer.

    • Purify the final product by column chromatography to obtain pure 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one.

    • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Susceptibility Testing (Microdilution Assay)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The fluorobenzyl pyridazinone scaffold represents a highly promising area for the discovery of novel therapeutic agents. The strategic placement of the fluorobenzyl group, particularly at the C-4 position of the pyridazinone ring, is a key determinant of biological activity, especially in the context of antibacterial agents. Further exploration of different substitution patterns on both the pyridazinone and the fluorobenzyl rings is warranted to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should also focus on elucidating the precise molecular mechanisms of action to guide the rational design of next-generation fluorobenzyl pyridazinone-based drugs.

References

  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 8(1), 241-250. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R. (2015). Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 679. [Link]

  • Modes of Action of Pyridazinone Herbicides. (1969). Weed Science, 17(4), 541-547. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules, 26(11), 3352. [Link]

  • Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(7), 1235-1240. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822. [Link]

  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. (2013). European Journal of Medicinal Chemistry, 68, 246-254. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2011). ResearchGate. [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). ACS Chemical Neuroscience, 9(10), 2531-2540. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (2024). ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3740. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). ChEMBL. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 127-136. [Link]

Sources

Foundational

An In-depth Technical Guide to the Computational Docking of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Executive Summary The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3][4] This guide provides a comprehensive, in-depth walkthrough of a computational molecular docking study for a novel derivative, 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one. Molecular docking is a pivotal computational technique in structure-based drug design, used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[5][6][7][8]

This document is structured not as a rigid protocol but as a narrative of scientific inquiry, guiding researchers and drug development professionals through the essential phases of target selection, system preparation, protocol validation, docking execution, and results interpretation. By explaining the causality behind each methodological choice, we aim to provide a self-validating framework that ensures scientific rigor and produces trustworthy, actionable insights into the potential therapeutic action of this novel compound.

Foundational Principles: The Compound and the Method

The Pharmacological Significance of the Pyridazinone Core

Pyridazinone derivatives are recognized as "magic moieties" or "wonder nuclei" in drug discovery due to their versatile biological profile.[2][3] This six-membered heterocyclic ring system is present in numerous compounds that have progressed to clinical trials, particularly for cardiovascular and anti-inflammatory applications.[1][2] The broad spectrum of activity—spanning from anti-HIV and antimicrobial to analgesic and anticonvulsant properties—makes this scaffold a fertile ground for the development of new therapeutic agents.[1][2][9] Our subject molecule, 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, is a novel entity designed to explore this promising chemical space.

Introduction to Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is primarily used to forecast how a potential drug molecule (the ligand) interacts with a protein's binding site.[5][10] The primary goals are twofold:

  • Pose Prediction: To determine the most likely three-dimensional conformation of the ligand within the active site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, typically expressed in kcal/mol.[11]

This process allows for the rapid, cost-effective screening of large chemical libraries and the optimization of lead compounds before committing to expensive and time-consuming experimental validation.[6][8][10]

Target Selection and Rationale

Given the well-documented anti-inflammatory potential of pyridazinone derivatives, a logical and compelling target for our study is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is the mechanism of action for widely used non-steroidal anti-inflammatory drugs (NSAIDs).

For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib, available from the Protein Data Bank (PDB) with the accession code 5IKR . This specific structure is ideal for two reasons:

  • High Resolution (1.83 Å): It provides precise atomic coordinates of the active site.

  • Presence of a Co-crystallized Ligand: The bound Celecoxib molecule serves as a crucial reference for defining the binding pocket and, most importantly, for validating our docking protocol.

A Self-Validating Computational Workflow

The integrity of any computational study hinges on a robust and validated methodology. The following workflow is designed to be a self-validating system, ensuring that the chosen parameters and software can reliably reproduce experimentally observed binding modes.

Diagram: Overall Docking Workflow

Docking_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis Ligand Ligand (6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one) Ligand_Prep Ligand Preparation (Energy Minimization, Add Hydrogens) Ligand->Ligand_Prep Receptor Receptor (PDB: 5IKR) Receptor_Prep Receptor Preparation (Remove Water/Heteroatoms, Add Polar H) Receptor->Receptor_Prep PDBQT_L Ligand.pdbqt Ligand_Prep->PDBQT_L PDBQT_R Receptor.pdbqt Receptor_Prep->PDBQT_R Docking_Run Molecular Docking (AutoDock Vina) PDBQT_L->Docking_Run Redocking Redocking (Dock co-crystallized ligand) PDBQT_R->Redocking Grid_Box Grid Box Generation (Define Search Space) PDBQT_R->Grid_Box RMSD_Calc RMSD Calculation (Compare docked vs. crystal pose) Redocking->RMSD_Calc Validation Validation Check (RMSD < 2.0 Å?) RMSD_Calc->Validation Validation->Grid_Box Protocol Validated Conclusion Conclusion & Future Work Validation->Conclusion Protocol Invalid Grid_Box->Docking_Run Results Docking Results (Poses & Scores) Docking_Run->Results Analysis Pose & Interaction Analysis (PyMOL, Discovery Studio) Results->Analysis Analysis->Conclusion

Caption: A comprehensive workflow for the computational docking study.

Essential Software & Tools
ToolPurposeSource
AutoDock Tools (MGLTools) Receptor and ligand preparation (PDBQT file generation).The Scripps Research Institute
AutoDock Vina Core docking engine for pose prediction and scoring.[12]The Scripps Research Institute
PyMOL Molecular visualization, receptor cleaning, and analysis.[13]Schrödinger, LLC
Discovery Studio Visualizer 2D and 3D interaction analysis.BIOVIA
PubChem / ChemDraw Ligand 2D structure generation and SMILES retrieval.NCBI / PerkinElmer
Open Babel Interconversion of chemical file formats.The Open Babel Project
Step-by-Step Protocol: Ligand Preparation

Causality: The ligand's starting conformation, charge, and protonation state must be chemically correct to ensure the docking algorithm samples biologically relevant poses. An unoptimized, high-energy conformation can lead to inaccurate predictions.

  • Obtain 2D Structure: Draw the structure of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one in a chemical drawing tool or obtain its SMILES string from a database like PubChem.

  • Generate 3D Coordinates: Use a program like Open Babel or the online SMILES converter to generate an initial 3D structure in SDF or MOL2 format.

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to find a low-energy conformation. This is a critical step to relieve any steric strain from the initial 3D conversion.

  • Prepare for Docking (PDBQT format):

    • Load the optimized ligand structure into AutoDock Tools.

    • The software will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign Gasteiger charges.

    • Save the final structure in the PDBQT format, which contains atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[14][15]

Step-by-Step Protocol: Receptor Preparation

Causality: Raw PDB files often contain non-essential molecules (water, ions, co-solvents) and lack hydrogen atoms. These must be addressed to create a clean, chemically accurate representation of the binding site, preventing artifacts and ensuring correct hydrogen bond calculations.[11][16]

  • Download and Clean the Structure:

    • Download the PDB file for 5IKR from the RCSB PDB database.

    • Load the PDB file into PyMOL.

    • Remove all water molecules (remove resn HOH).

    • Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms not essential for catalysis. Save this cleaned protein structure as a new PDB file.[17]

  • Prepare for Docking (PDBQT format):

    • Load the cleaned receptor PDB file into AutoDock Tools.

    • Add polar hydrogen atoms. This step is crucial for defining the hydrogen bond donor and acceptor capabilities of the active site residues.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the final receptor structure in the PDBQT format.[18][19]

Step-by-Step Protocol: Docking Validation via Redocking

Causality: This is the most critical step for ensuring the trustworthiness of the entire study. By redocking the original, co-crystallized ligand back into its own binding site, we validate that our chosen software, parameters, and grid box settings are capable of accurately reproducing a known, experimentally determined binding mode.[20][21]

  • Prepare the Co-crystallized Ligand: Extract the Celecoxib ligand from the original 5IKR PDB file and prepare it using the same ligand preparation protocol (Section 3.2) to create a PDBQT file.

  • Define the Grid Box: In AutoDock Tools, center the grid box on the prepared Celecoxib ligand, ensuring its dimensions (e.g., 25x25x25 Å) encompass the entire active site. This defines the search space for the docking simulation.[15]

  • Execute Redocking: Run AutoDock Vina using the prepared receptor, the prepared Celecoxib ligand, and the defined grid box parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Celecoxib onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validate: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can be applied to our novel ligand.[20][22][23]

Docking Execution and Results Analysis

With a validated protocol, we can now proceed with confidence to dock our novel compound.

Execution
  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the validated grid box.[24][25]

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt --out output.pdbqt

Interpreting Quantitative Data: Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. A more negative score indicates a stronger predicted binding interaction.[22][26] The output will provide a ranked list of binding poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (l.b. / u.b.)
1-9.80.000 / 0.000
2-9.51.875 / 2.431
3-9.22.103 / 3.567
4-9.11.998 / 2.988
.........

Note: This data is illustrative. The top-ranked pose (Pose 1) with the lowest binding energy is typically the focus of further analysis.

Interpreting Qualitative Data: Pose and Interaction Analysis

Causality: The docking score alone is insufficient. A favorable score must be supported by chemically sensible interactions between the ligand and key active site residues. Visual inspection is non-negotiable for a credible interpretation.[26][27]

  • Visualize the Top Pose: Load the receptor PDBQT and the output PDBQT file into PyMOL. Select the top-ranked pose for analysis.

  • Identify Key Interactions: Analyze the binding pose to identify non-covalent interactions that stabilize the complex. For COX-2, key interactions often involve residues like Arg513, Tyr385, and Ser530.

  • Summarize Interactions: Catalog the specific interactions observed.

Ligand MoietyInteraction TypeKey Receptor ResidueDistance (Å)
Pyridazinone CarbonylHydrogen BondArg5132.9
Fluorobenzyl RingPi-Pi StackingTyr3854.1
Bromine AtomHalogen BondSer530 (Backbone)3.2
Benzyl MoietyHydrophobic InteractionVal523, Leu352N/A
Diagram: Ligand-Receptor Interaction Logic

Interaction_Diagram Ligand 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one ARG513 Arg513 Ligand->ARG513 Hydrogen Bond TYR385 Tyr385 Ligand->TYR385 Pi-Pi Stacking SER530 Ser530 Ligand->SER530 Halogen Bond VAL523 Val523 Ligand->VAL523 Hydrophobic LEU352 Leu352 Ligand->LEU352 Hydrophobic

Caption: Logical map of key interactions between the ligand and COX-2.

Conclusion and Future Directives

This computational study successfully established and validated a docking protocol for the COX-2 enzyme, subsequently used to predict the binding mode of a novel pyridazinone derivative. The results indicate that 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one demonstrates a strong predicted binding affinity, anchored by key hydrogen bonding, halogen bonding, and hydrophobic interactions within the active site.

These in silico findings provide a strong hypothesis for the compound's potential as a COX-2 inhibitor. However, it is imperative to recognize that molecular docking is a predictive tool. The insights generated here should serve as a foundation for the next stages of drug discovery, which must include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Enzymatic Assays: To experimentally determine the compound's IC50 value against COX-2 and validate the computational prediction.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By integrating robust computational predictions with rigorous experimental validation, the path from a promising scaffold to a clinically viable therapeutic agent can be navigated more efficiently and effectively.

References

  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry; Vol. 23, No. 5, 1905-1910. [Link]

  • Pantsar, T., & Poso, A. (2018). Basics, types and applications of molecular docking: A review. Bioinformation, 14(8), 359-364. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2021). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Chemical Information and Modeling, 61(2), 543-560. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Bioinformatics Methods. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Asif, M. (2015). A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R. Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103. [Link]

  • Kumar, A. (2024). A Review On Molecular Docking And Its Application. ResearchGate. [Link]

  • Chaudhary, K. K., & Mishra, N. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSM Chemistry, 4(3), 1029. [Link]

  • Kumar, A. (2024). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. ResearchGate. [Link]

  • Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. ResearchGate. [Link]

  • ChemCopilot. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. ChemCopilot. [Link]

  • The Bioinformatics Coach. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Deb, R. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Stack Exchange. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Singh, K. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal, 13, 859-881. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Bioinformatics Review. (2022, May 28). Autodock result protein-ligand interaction analysis using pymol. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

-Alkylation Protocol for Pyridazinone Scaffolds Executive Summary This guide details the optimized synthesis of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one , a critical intermediate in the development of bioactive hete...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation Protocol for Pyridazinone Scaffolds

Executive Summary

This guide details the optimized synthesis of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one , a critical intermediate in the development of bioactive heterocyclic compounds (e.g., PDE inhibitors, COX-2 inhibitors). The protocol utilizes a base-mediated regioselective


-alkylation of 6-bromo-3(2H)-pyridazinone. Unlike generic procedures, this workflow addresses the common competitive 

-alkylation side reaction, ensuring high chemoselectivity (

) through solvent and base selection.

Key Performance Indicators:

  • Target Yield: 85–92%

  • Purity: >98% (HPLC)

  • Scale: Scalable from mg to multi-gram batches.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the nucleophilic substitution of 3-fluorobenzyl bromide by the conjugate base of 6-bromo-3(2H)-pyridazinone. The core challenge is the ambident nature of the pyridazinone anion, which can react at either the nitrogen (


-2) or the oxygen (

-3).

Mechanistic Insight:

  • Thermodynamic Control: The

    
    -alkylated product (lactam) is generally thermodynamically more stable than the 
    
    
    
    -alkylated product (lactim ether).
  • Solvent Effect: Polar aprotic solvents like DMF or DMF/Acetone mixtures favor

    
    -alkylation by solvating the cation (e.g., 
    
    
    
    ), leaving the "softer" nitrogen anion more available for nucleophilic attack compared to the "hard" oxygen anion.
Figure 1: Reaction Pathway and Logic

ReactionScheme SM1 6-Bromo-3(2H)-pyridazinone (Tautomeric Precursor) Intermediate Ambident Anion (Resonance Hybrid) SM1->Intermediate Deprotonation Reagent 3-Fluorobenzyl bromide (Electrophile) Reagent->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate ProductN TARGET: N-Alkylated 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one (Major >90%) Intermediate->ProductN Soft-Soft Interaction (Preferred) ProductO Side Product: O-Alkylated (Lactim Ether) (Minor <10%) Intermediate->ProductO Hard-Hard Interaction

Caption: Mechanistic pathway highlighting the regioselectivity control between N- and O-alkylation.

Materials and Reagents

ReagentMW ( g/mol )Equiv.RoleGrade/Notes
6-Bromo-3(2H)-pyridazinone 174.981.0Substrate>97% Purity
3-Fluorobenzyl bromide 189.021.1 - 1.2ElectrophileLachrymator ; Handle in hood
Potassium Carbonate (

)
138.212.0 - 3.0BaseAnhydrous, granular preferred
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous; stored over mol.[1] sieves
Ethyl Acetate / Hexanes --WorkupACS Grade

Experimental Protocol

Reaction Setup[2][3][4][5][6][7]
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 6-Bromo-3(2H)-pyridazinone (1.0 eq, e.g., 1.75 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (20 mL, approx. 2 mL/mmol). Stir until fully dissolved.

  • Base Addition: Add

    
      (2.0 eq, 2.76 g, 20 mmol) in a single portion. The suspension may turn slightly yellow.
    
    • Expert Tip: If the starting material is wet,

      
       efficiency drops. Ensure reagents are dry. For difficult substrates, 
      
      
      
      (1.5 eq) can be used to accelerate the reaction due to the "cesium effect" (higher solubility/reactivity).
  • Electrophile Addition: Add 3-Fluorobenzyl bromide (1.1 eq, 2.08 g, 11 mmol) dropwise via syringe over 5 minutes.

    • Safety: Benzyl halides are potent lachrymators. Rinse the syringe immediately with MeOH or dilute NaOH.

Reaction Execution & Monitoring
  • Temperature: Heat the mixture to 60°C in an oil bath.

    • Note: While room temperature (RT) reaction is possible, mild heating (60°C) ensures completion within 2-4 hours and helps dissolve the base. Avoid temperatures >100°C to prevent decomposition.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS.

    • Starting Material:

      
       (more polar).
      
    • Product:

      
       (less polar).
      
    • O-Alkylated Impurity:

      
       (usually runs higher than N-alkyl product).
      
  • Completion: Reaction is typically complete when the starting pyridazinone is consumed (< 3 hours).

Workup and Isolation
  • Quench: Cool the reaction mixture to RT. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

    • Observation: The product often precipitates as an off-white solid.

  • Extraction:

    • If solid precipitates: Filter, wash with water (

      
       mL) and hexanes (
      
      
      
      mL). Dry under vacuum.
    • If oil forms: Extract with Ethyl Acetate (

      
       mL).
      
  • Wash: Wash combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove residual DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification[4][8]
  • Method A (Recrystallization - Recommended): The crude solid is often pure enough. If needed, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

  • Method B (Flash Chromatography): If O-alkylation >5% is observed.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
Figure 2: Workflow Diagram

Workflow Start Start: Dissolve 6-Bromo-3(2H)-pyridazinone in DMF AddBase Add K2CO3 (2.0 eq) Stir 15 min @ RT Start->AddBase AddElec Add 3-Fluorobenzyl bromide (1.1 eq) Heat to 60°C AddBase->AddElec Monitor Monitor (TLC/LCMS) 2-4 Hours AddElec->Monitor Monitor->Monitor Incomplete Quench Pour into Ice Water Monitor->Quench Complete Decision Precipitate Formed? Quench->Decision Filter Vacuum Filtration Wash with H2O/Hexane Decision->Filter Yes (Solid) Extract Extract with EtOAc Wash with Brine Decision->Extract No (Oil) Purify Recrystallization (EtOH) or Flash Column Filter->Purify Extract->Purify Final Final Product 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Purify->Final

Caption: Step-by-step operational workflow from reaction setup to final purification.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following expected data.

  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or CDCl
    
    
    ):
    • 
       5.25–5.35 (s, 2H, N-CH
      
      
      
      -Ar): Diagnostic singlet confirming alkylation.
    • 
       6.90–7.40 (m, 4H, Ar-H ): Multiplet corresponding to the 3-fluorophenyl ring.
      
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, Pyridazine-H ): H-4 or H-5.
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, Pyridazine-H ): H-5 or H-4 (downfield due to carbonyl proximity).
  • 
    C NMR:  Look for the carbonyl peak (
    
    
    
    158 ppm) and the C-F coupling doublets in the aromatic region (
    
    
    163 ppm for C-F).
  • Mass Spectrometry (ESI+):

    • Expected

      
       (1:1 isotopic pattern for Br).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis.Increase temperature to 80°C; add catalytic NaI (Finkelstein condition) to activate the bromide.
High O-Alkylation Solvent too non-polar or "hard" conditions.Ensure solvent is DMF (not THF). Switch base to

.
Sticky Gum Product Residual DMF.Perform thorough water wash or lyophilize. Recrystallize from EtOH.

Safety Information

  • 3-Fluorobenzyl bromide: Severe eye and skin irritant; lachrymator. Use only in a fume hood.

  • 6-Bromo-3(2H)-pyridazinone: Irritant.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

  • General Pyridazinone Synthesis: Asif, M. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." SciSpace, 2023.

  • Regioselectivity (N vs O Alkylation): LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[2] Bioorg.[2] Med. Chem. Lett., 2013, 23(16), 4663-4668.[2]

  • Protocol Precedent (Analogous Benzylation): Boukhari, A., et al. "4-Benzyl-6-p-tolylpyridazin-3(2H)-one." Acta Crystallogr. Sect. E Struct. Rep. Online, 2008, 64(Pt 2), o427.

  • Commercial Availability & Properties: Sigma-Aldrich Entry for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

Sources

Application

Application Note and Detailed Protocol: N-alkylation of 6-bromopyridazin-3(2H)-one with 3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Pyridazinones Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyridazinones

Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The introduction of substituents on the pyridazinone ring, particularly through N-alkylation, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide to the N-alkylation of 6-bromopyridazin-3(2H)-one with 3-fluorobenzyl bromide, a transformation that introduces a versatile fluorinated benzyl moiety, a common pharmacophore in modern drug design.

Reaction Overview and Mechanistic Insights

The N-alkylation of 6-bromopyridazin-3(2H)-one with 3-fluorobenzyl bromide proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The pyridazinone, in the presence of a suitable base, is deprotonated to form a nucleophilic pyridazinide anion. This anion then attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide leaving group to form the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base is crucial to prevent competition with the pyridazinone anion. Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to deprotonate the pyridazinone without introducing competing nucleophiles.

  • Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is ideal for SN2 reactions. These solvents can solvate the cation of the base, leaving the nucleophilic anion more "naked" and reactive, thereby accelerating the reaction rate.[1][2][3]

  • Reaction Temperature: Moderate heating is typically employed to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

N- vs. O-Alkylation: Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom. Generally, N-alkylation is favored under thermodynamic control, especially with less reactive alkylating agents like benzyl bromides.[4][5] The choice of a polar aprotic solvent also tends to favor N-alkylation. The use of harder alkylating agents, such as dimethyl sulfate, could increase the proportion of O-alkylation.[5]

Experimental Protocol

This protocol details a robust method for the synthesis of 2-(3-fluorobenzyl)-6-bromopyridazin-3(2H)-one.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-bromopyridazin-3(2H)-oneC₄H₃BrN₂O174.985349-83-7
3-fluorobenzyl bromideC₇H₆BrF189.02456-41-7
Potassium carbonate (K₂CO₃)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6
HexanesC₆H₁₄86.18110-54-3
Brine (saturated NaCl solution)NaCl/H₂O--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column chromatography setup

Safety Precautions:

  • 3-Fluorobenzyl bromide is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[1][2][3][6][7] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • DMF is a potential skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Always conduct reactions in a well-ventilated area.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridazin-3(2H)-one (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 0.2 M concentration relative to the pyridazinone).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion. To this stirring suspension, add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(3-fluorobenzyl)-6-bromopyridazin-3(2H)-one.

Visual Workflow:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Extraction cluster_3 Purification A 1. Add 6-bromopyridazin-3(2H)-one, K2CO3, and DMF to a flask. B 2. Add 3-fluorobenzyl bromide. A->B C 3. Heat and stir for 4-6 hours. B->C D 4. Monitor by TLC. C->D E 5. Cool and add water/EtOAc. D->E F 6. Extract with EtOAc. E->F G 7. Wash with water and brine. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: Workflow for the N-alkylation of 6-bromopyridazin-3(2H)-one.

Characterization of the Product: 2-(3-fluorobenzyl)-6-bromopyridazin-3(2H)-one

Molecular Formula: C₁₁H₈BrFN₂O Molecular Weight: 283.10 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazinone ring protons and the 3-fluorobenzyl group. The benzylic methylene protons (CH₂) should appear as a singlet around δ 5.0-5.5 ppm. The aromatic protons of the 3-fluorobenzyl group will appear in the aromatic region (δ 7.0-7.5 ppm) with splitting patterns consistent with a 1,3-disubstituted benzene ring. The pyridazinone ring protons will appear as doublets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the pyridazinone ring (around δ 160-165 ppm), the benzylic carbon, and the aromatic carbons of both rings. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.[8][9][10]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the base and hinder the reaction. Increasing the reaction time or temperature slightly may also improve the yield.

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding an additional portion of 3-fluorobenzyl bromide and/or base.

  • Side Products: The formation of O-alkylated product is a potential side reaction. Its presence can be identified by NMR spectroscopy. If significant O-alkylation is observed, consider changing the solvent to a less polar one or using a milder base.

  • Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A shallow gradient of the more polar solvent is recommended.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 6-bromopyridazin-3(2H)-one with 3-fluorobenzyl bromide. By understanding the underlying chemical principles and following the outlined procedure, researchers can reliably synthesize this valuable intermediate for further elaboration in drug discovery and development programs. The provided insights into potential challenges and troubleshooting strategies will aid in the successful execution of this important transformation.

References

  • OpenOChem. SN2 Effect of Solvent. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • PubMed. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines. [Link]

  • PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • Heriot-Watt Research Portal. N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. [Link]

Sources

Method

Using 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one as a Suzuki coupling intermediate

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Executive Summary The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Executive Summary

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cardiovascular, anti-inflammatory (COX-2/LOX inhibitors), and anticancer therapeutics. 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS: 1822826-95-8) represents a critical intermediate where the 3-fluorobenzyl moiety provides metabolic stability and improved lipophilicity, while the C6-bromide serves as a versatile handle for palladium-catalyzed cross-coupling.

This guide provides a validated protocol for the Suzuki-Miyaura coupling of this specific intermediate. Unlike generic protocols, this methodology addresses the unique electronic deactivation of the pyridazinone ring and minimizes common side reactions such as hydrodebromination.

Chemical Profile & Mechanistic Context

Compound Properties
PropertySpecification
IUPAC Name 6-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Molecular Formula C₁₁H₈BrFN₂O
Molecular Weight 283.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, hot Ethanol; Insoluble in Water
Stability Stable under ambient conditions; light-sensitive (store in amber vials)
Reactivity Profile

The pyridazin-3(2H)-one ring is electron-deficient. The carbonyl group at C3 and the nitrogen at N2 create a "push-pull" electronic system.

  • C6-Br Reactivity: The oxidative addition of Pd(0) into the C6-Br bond is generally facile due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N1). However, the presence of the electron-rich N-benzyl group at N2 slightly modulates this, requiring robust ligands to prevent catalyst arrest.

  • 3-Fluorobenzyl Role: The fluorine atom at the meta position of the benzyl group exerts an inductive electron-withdrawing effect (-I), which increases the acidity of the benzylic protons slightly but primarily serves to block metabolic oxidation at that position, enhancing the drug-like properties of the final coupled product.

Optimization Matrix: Reaction Conditions

The following table summarizes the optimization of coupling conditions for 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one with phenylboronic acid (Model Substrate).

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O (2:[1]1)8065-70Moderate yield; significant hydrodebromination observed.
2Pd(OAc)₂PPh₃K₂CO₃Toluene/EtOH9055Slow conversion; Pd black formation.
3 Pd(dppf)Cl₂·DCM dppf Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92 Recommended. Excellent conversion; minimal side products.
4XPhos Pd G2XPhosK₃PO₃THF/H₂O (10:1)6088Good for sterically hindered boronic acids.
5Pd₂(dba)₃SPhosK₃PO₄n-BuOH10090Effective but reagents are more expensive.

Detailed Protocol (SOP)

Objective: Synthesis of 6-aryl-2-(3-fluorobenzyl)pyridazin-3(2H)-ones via Suzuki Coupling. Scale: 1.0 mmol (adaptable).

Reagents & Equipment
  • Substrate: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (283 mg, 1.0 mmol).

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol).

  • Base: Cesium Carbonate (Cs₂CO₃) (651 mg, 2.0 mmol) or Potassium Phosphate (K₃PO₄).

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL). Note: Degas solvents prior to use.

  • Apparatus: 25 mL Round-bottom flask or Microwave vial, reflux condenser, N₂/Ar balloon.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry the glassware under vacuum and backfill with Nitrogen/Argon three times to ensure an inert atmosphere.

    • Critical: Dissolved oxygen is the primary cause of homocoupling and catalyst deactivation. Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes before use.

  • Assembly:

    • Charge the reaction vessel with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv).

    • Add the degassed Solvent Mixture (10 mL total volume).

    • Add the Catalyst (5 mol%) last.[1] Tip: Adding the catalyst to the solution prevents it from decomposing on the hot glass surface.

  • Reaction:

    • Seal the vessel (septum or crimp cap).

    • Heat the mixture to 90°C with vigorous magnetic stirring.

    • Monitor: Check reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS after 2 hours. The starting bromide (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent spot (the biaryl product).

    • Typical reaction time:[1][2] 2–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

    • Wash the combined organic phases with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Collect fractions containing the product, concentrate, and dry under high vacuum.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Hydrodebromination (Product is H-substituted, not Aryl)Hydride transfer from solvent or excess heat.Switch solvent to Toluene/Water or reduce temperature. Ensure water is present (facilitates transmetalation over β-hydride elimination).
Protodeboronation (Boronic acid loses Boron)Boronic acid instability in basic media.Use a milder base (K₂CO₃ instead of Cs₂CO₃). Add the boronic acid in portions. Switch to Boronic Ester (Pinacol ester).
Homocoupling (Ar-Ar dimer)Presence of Oxygen.Rigorous degassing is required. Increase the equivalents of Boronic Acid to 1.5.
Incomplete Conversion Catalyst poisoning or poor solubility.Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure the reaction volume allows for adequate stirring.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the logic flow for the Suzuki coupling of this scaffold.

SuzukiWorkflow Start Start: 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one Reagents Reagents Preparation: 1. Ar-B(OH)2 (1.2 eq) 2. Cs2CO3 (2.0 eq) 3. Pd(dppf)Cl2 (5 mol%) 4. Dioxane/H2O (4:1) Start->Reagents Degas CRITICAL STEP: Degas Solvents (N2 Sparge) Prevents Homocoupling Reagents->Degas Reaction Reaction: 90°C, 2-6 Hours Monitor: TLC/LC-MS Degas->Reaction Check Conversion Complete? Reaction->Check Check->Reaction No (Add Catalyst/Time) Workup Work-up: EtOAc Extraction Na2SO4 Dry Check->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Final Final Product: 6-Aryl-2-(3-fluorobenzyl) pyridazin-3(2H)-one Purify->Final

Caption: Operational workflow for the Pd-catalyzed C6-arylation of the pyridazinone scaffold, highlighting critical control points.

References

  • Scaffold Synthesis & Utility

    • Boukharsa, Y., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture."[3] Journal of Chemical and Pharmaceutical Research, 2014, 6(12): 297-310.[4][3]

  • Suzuki Coupling of Chloropyridazinones (Analogous Reactivity)

    • Coelho, A., et al. "Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones." Journal of Organic Chemistry, 2008, 73(18): 7204-7208.

  • Advanced Catalysts for Pyridazinones

    • Németh, M., et al. "Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one." Molecules, 2022, 27(11): 3386.

  • General Suzuki Protocol Grounding

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7): 2457–2483.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-pyridazinones

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2][3][4] The functionalization of this heterocyclic system is paramount for the modulation of biological activity and the optimization of pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for the strategic derivatization of the pyridazinone nucleus. This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 6-bromo-pyridazinones, offering detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety and its derivatives have consistently captured the attention of medicinal chemists due to their remarkable therapeutic potential.[1][5] These six-membered nitrogen-containing heterocycles are key components in a variety of biologically active molecules.[2][6] The ease of their synthesis and the possibility for diverse functionalization make them attractive candidates for drug discovery programs.[5][7] The 6-position of the pyridazinone ring is a particularly strategic point for modification, and the corresponding 6-bromo derivative serves as a versatile precursor for introducing a wide array of molecular complexity through modern cross-coupling methodologies.

This guide will focus on several key palladium-catalyzed transformations of 6-bromo-pyridazinones, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Heck Coupling: For the vinylation of the pyridazinone core.

  • Sonogashira Coupling: For the introduction of alkyne functionalities.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated pyridazinones.

Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations. The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-R' R-R' Reductive Elimination->R-R'

Figure 1: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-pyridazinone, forming a Pd(II) intermediate.[8][9]

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of ligands, base, and solvent is critical for the efficiency of each step in the catalytic cycle and the overall success of the reaction.

Experimental Protocols

Suzuki-Miyaura Coupling of 6-Bromo-pyridazinones

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 6-aryl- or 6-heteroaryl-pyridazinones.[10][11] This reaction exhibits excellent functional group tolerance and utilizes readily available and generally stable boronic acids.[12]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-pyridazinone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[10][11]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9][10]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ can be more effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the activation of the boronic acid in the transmetalation step.[12]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.

Table 1: Typical Suzuki-Miyaura Coupling Conditions for 6-Bromo-pyridazinones.

Heck Coupling of 6-Bromo-pyridazinones

The Heck reaction enables the formation of a new carbon-carbon bond between the 6-bromo-pyridazinone and an alkene, leading to vinyl-substituted pyridazinones.[13][14]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine the 6-bromo-pyridazinone (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).[15]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Palladium(II) sources are often used as pre-catalysts that are reduced in situ to the active Pd(0) species.
Base Et₃N, K₂CO₃An organic or inorganic base is required to neutralize the HBr generated during the reaction.[13]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often necessary for the Heck reaction compared to other cross-couplings.

Table 2: Typical Heck Coupling Conditions for 6-Bromo-pyridazinones.

Sonogashira Coupling of 6-Bromo-pyridazinones

The Sonogashira coupling is a reliable method for the alkynylation of aryl halides, providing access to 6-alkynyl-pyridazinones.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18]

Reaction Scheme:

Sonogashira Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add 6-Bromo-pyridazinone Add 6-Bromo-pyridazinone Add Terminal Alkyne Add Terminal Alkyne Add 6-Bromo-pyridazinone->Add Terminal Alkyne Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Add Terminal Alkyne->Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Add Cu(I) co-catalyst (e.g., CuI) Add Cu(I) co-catalyst (e.g., CuI) Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂)->Add Cu(I) co-catalyst (e.g., CuI) Add Base (e.g., Et₃N) Add Base (e.g., Et₃N) Add Cu(I) co-catalyst (e.g., CuI)->Add Base (e.g., Et₃N) Add Solvent (e.g., THF/Et₃N) Add Solvent (e.g., THF/Et₃N) Add Base (e.g., Et₃N)->Add Solvent (e.g., THF/Et₃N) Degas and Heat Degas and Heat Add Solvent (e.g., THF/Et₃N)->Degas and Heat Monitor by TLC/LC-MS Monitor by TLC/LC-MS Degas and Heat->Monitor by TLC/LC-MS Filter and Concentrate Filter and Concentrate Monitor by TLC/LC-MS->Filter and Concentrate Aqueous Work-up Aqueous Work-up Filter and Concentrate->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product

Figure 2: Sonogashira Coupling Experimental Workflow.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add the 6-bromo-pyridazinone (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).[19]

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF (10 mL) followed by a base, typically an amine like triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.), which can also serve as a co-solvent.[19]

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are common and effective palladium catalysts for Sonogashira couplings.
Co-catalyst CuIThe copper(I) co-catalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[20]
Base Et₃N, i-Pr₂NHAn amine base is used to deprotonate the terminal alkyne and neutralize the HBr formed.[18]
Solvent THF, DMF, TolueneAnhydrous solvents are typically required for this reaction.

Table 3: Typical Sonogashira Coupling Conditions for 6-Bromo-pyridazinones.

Buchwald-Hartwig Amination of 6-Bromo-pyridazinones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of N-substituted pyridazinones.[8][21]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 6-bromo-pyridazinone (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask.[8]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and an anhydrous solvent (e.g., toluene, 5 mL).[8]

  • Substrate Addition: Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂These Pd(0) and Pd(II) precursors are commonly used in Buchwald-Hartwig amination.
Ligand XPhos, BINAP, DavePhosBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[8][22]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[8]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.

Table 4: Typical Buchwald-Hartwig Amination Conditions for 6-Bromo-pyridazinones.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst and ensure all reagents are pure and dry. Increase the reaction temperature or try a different solvent.[10]
Formation of Side Products Homocoupling of the starting material or coupling partner.Optimize the reaction temperature and consider using a bulkier phosphine ligand to suppress side reactions.[10]
Incomplete Reaction Insufficient amount of coupling partner or catalyst deactivation.Increase the stoichiometry of the coupling partner. A fresh portion of the catalyst can be added if deactivation is suspected.[10]
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the chromatographic conditions (solvent system, gradient). Consider alternative purification methods like recrystallization or preparative HPLC.

Table 5: Common Troubleshooting Guide.

Applications in Drug Discovery

The functionalized pyridazinones synthesized via these palladium-catalyzed cross-coupling reactions serve as valuable intermediates and final products in drug discovery programs. For example, the introduction of various aryl groups via Suzuki-Miyaura coupling can modulate the interaction of the molecule with biological targets. Similarly, the installation of amine functionalities through Buchwald-Hartwig amination can improve solubility and pharmacokinetic properties. The diverse pharmacological activities of pyridazinone derivatives include anti-inflammatory, analgesic, anticancer, and antimicrobial effects, making this scaffold a cornerstone in the development of new therapeutic agents.[1][3][4]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic and medicinal chemist working with pyridazinone scaffolds. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for the functionalization of 6-bromo-pyridazinones, enabling the rapid generation of diverse libraries of compounds for biological screening. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to the successful application of these powerful synthetic methods.

References

  • Saggioro, F. P., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 28(12), 4769. Available from: [Link].

  • Guzmán, F., & Tamariz, J. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 126, pp. 1-119). Academic Press. Available from: [Link].

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-191. Available from: [Link].

  • Rojas-Montoya, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. Available from: [Link].

  • El-Sayed, R., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 442-450. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Wikipedia. Available from: [Link].

  • Abdel-Aziz, M., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences, 1(1), 1-11. Available from: [Link].

  • Kumar, A., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Biointerface Research in Applied Chemistry, 14(1), 34. Available from: [Link].

  • Haider, N. (2005). Functionalization and Synthetic Application of Pyridazin‐3(2H)‐ones. ChemInform, 36(34). Available from: [Link].

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2(7), 1-14. Available from: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link].

  • Singh, K., & Singh, J. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available from: [Link].

  • Wikipedia. Heck reaction. Wikipedia. Available from: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].

  • Leitch, J. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1869. Available from: [Link].

  • Khan Academy. Sonogashira Coupling Reaction Mechanism. YouTube. Available from: [Link].

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48. Available from: [Link].

  • Soós, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3381. Available from: [Link].

  • Stanetty, P., & Schnürch, M. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185-3204. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available from: [Link].

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 1-3. Available from: [Link].

  • Kantam, M. L., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1533-1539. Available from: [Link].

  • Dherange, B. D., et al. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 10(15), 8448-8459. Available from: [Link].

Sources

Method

Scalable synthesis methods for 2-benzylpyridazin-3(2H)-one derivatives

Application Note: Scalable Synthesis of 2-Benzylpyridazin-3(2H)-one Derivatives Executive Summary The 2-benzylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Benzylpyridazin-3(2H)-one Derivatives

Executive Summary

The 2-benzylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and novel antihypertensive agents [1]. While laboratory-scale synthesis often relies on unoptimized alkylation or expensive chromatography, these methods fail at the kilogram scale due to poor regioselectivity (N2- vs. O-alkylation) and safety hazards associated with hydrazine and lachrymatory alkylating agents.

This guide details two scalable, chromatography-free protocols:

  • Method A (Preferred): Phase-Transfer Catalyzed (PTC) N-Alkylation.

  • Method B (Alternative): De Novo Cyclization using Benzylhydrazine.

Strategic Analysis of Synthetic Routes

The fundamental challenge in synthesizing 2-substituted pyridazin-3(2H)-ones is the lactam-lactim tautomerism, which presents two nucleophilic sites: the nitrogen at position 2 (N2) and the oxygen at position 3 (O3).

FeatureMethod A: Direct Alkylation (PTC)Method B: De Novo Cyclization
Mechanism SN2 Substitution on PyridazinoneCondensation of

-keto acid + Hydrazine
Regioselectivity Kinetic control required (N2 vs. O)High (Dictated by hydrazine structure)
Scalability High (Solid-Liquid PTC)Moderate (Benzylhydrazine stability issues)
Cost Low (Commodity reagents)Medium (Precursor availability)
Purification CrystallizationCrystallization or Distillation
Mechanistic Insight: Controlling Regioselectivity

According to the Hard and Soft Acids and Bases (HSAB) theory, the amide-like N2 nitrogen is softer than the lactim oxygen. To maximize N2-alkylation (the desired biological scaffold), we utilize soft electrophiles (benzyl bromide) and polar aprotic conditions or Phase Transfer Catalysis (PTC) . Hard conditions (Ag salts, silylating agents) often favor the undesired O-alkylation [2].

Protocol 1: Scalable Phase-Transfer Catalyzed N-Alkylation

Objective: Synthesis of 2-benzylpyridazin-3(2H)-one via solid-liquid interfacial catalysis. Scale: 100 g input (Scalable to kg).

Reagents & Materials
  • Substrate: Pyridazin-3(2H)-one (1.0 equiv)

  • Electrophile: Benzyl bromide (1.05 equiv) [DANGER: Lachrymator]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (5 vol) or Acetonitrile (3 vol)

Step-by-Step Methodology
  • Reactor Setup: Equip a 1L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with N₂.

  • Charging: Charge Toluene (500 mL), Pyridazin-3(2H)-one (100 g, 1.04 mol), and milled K₂CO₃ (215 g, 1.56 mol).

  • Catalyst Addition: Add TBAB (16.7 g, 0.05 mol). Agitate at 300 RPM to create a uniform suspension.

  • Heating: Heat the slurry to 60°C . Note: Higher temperatures (>90°C) increase the risk of O-alkylation.

  • Controlled Addition: Charge Benzyl bromide (186 g, 1.09 mol) into the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Critical Process Parameter (CPP): Exotherm control is vital. Rapid addition leads to local hotspots and impurity formation.

  • Reaction: Stir at 65°C for 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeOH. Check HPLC.

    • Pass Criteria: Substrate < 1.0%.

  • Workup (Aqueous Wash):

    • Cool to 25°C.

    • Add Water (500 mL) to dissolve inorganic salts (KBr, Excess K₂CO₃).

    • Stir for 15 mins, settle for 30 mins.

    • Phase Cut: Drain the lower aqueous layer (waste). Retain the upper organic layer.[1]

  • Crystallization (The "Self-Validating" Purification):

    • Concentrate the organic layer under vacuum to ~300 mL.

    • Add Heptane (300 mL) slowly at 50°C.

    • Cool to 0–5°C over 2 hours. The product will crystallize as white/off-white needles.

    • Filter and wash with cold Heptane/Toluene (1:1).

    • Dry at 45°C under vacuum.

Expected Yield: 85–92% Purity: >99% (HPLC)

Protocol 2: De Novo Cyclization (For Sensitive Substrates)

Objective: Synthesis via condensation when direct alkylation fails due to steric hindrance or competing functional groups.

Reaction Scheme

4-Oxobut-2-enoic acid (or mucochloric acid derivatives) + Benzylhydrazine


 2-Benzylpyridazin-3(2H)-one.
Methodology
  • Dissolution: Dissolve 4-oxobut-2-enoic acid (1.0 equiv) in Ethanol (5 vol).

  • Addition: Add Benzylhydrazine dihydrochloride (1.1 equiv) and Sodium Acetate (2.2 equiv) at room temperature.

  • Cyclization: Reflux (78°C) for 3 hours.

  • Workup: Evaporate Ethanol. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with NaHCO₃ (remove unreacted acid).

  • Isolation: Dry organic layer (MgSO₄), concentrate, and recrystallize from EtOH.

Process Safety & Troubleshooting

Safety Matrix
HazardRisk LevelMitigation Strategy
Benzyl Bromide HighSevere lachrymator.[2] Use closed dosing systems. Keep 10% aq. ammonia nearby to neutralize spills.
Hydrazine HighCarcinogenic/Toxic. Use Benzylhydrazine salts (HCl) instead of free base where possible to reduce volatility.
Exotherm MediumAlkylation is exothermic. strictly control dosing rate.
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
High O-Alkylation (>5%) Reaction temp too high or solvent too polar (DMSO).Reduce Temp to <60°C. Switch to Toluene/TBAB system.
Incomplete Conversion "Stalling" due to particle coating.Increase agitation speed. Ensure K₂CO₃ is milled (high surface area).
Colored Impurities Oxidation of benzyl bromide.Ensure N₂ purge. Use fresh benzyl bromide (colorless).

Visualizations

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the tautomeric equilibrium and the preferential N-attack under soft-base conditions.

ReactionMechanism Substrate Pyridazin-3(2H)-one (Lactam Form) Tautomer Lactim Form (Minor) Substrate->Tautomer Equilibrium Base Base (K2CO3) Deprotonation Substrate->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion PathN Path A: N-Attack (Soft-Soft Interaction) Favored with PTC Anion->PathN PathO Path B: O-Attack (Hard-Hard Interaction) Favored by Ag+ / High T Anion->PathO ProductN 2-Benzylpyridazin-3(2H)-one (Target Product) PathN->ProductN ProductO 3-(Benzyloxy)pyridazine (Impurity) PathO->ProductO

Caption: Mechanistic divergence in pyridazinone alkylation. Path A is maximized by using soft bases and non-polar solvents with PTC.

Figure 2: Scalable Process Workflow (Protocol 1)

This flowchart details the unit operations for the recommended PTC method.

ProcessFlow Start Start: Charge Reactants (Pyridazinone, Toluene, K2CO3, TBAB) Heat Heat to 60°C Start->Heat Dose Dose Benzyl Bromide (60 mins, <70°C) Heat->Dose React Reaction: 4-6 Hours Dose->React IPC IPC Check (HPLC) Target: SM < 1.0% React->IPC IPC->React Fail (Extend Time) Quench Water Wash (Remove Salts) IPC->Quench Pass Cut Phase Separation (Keep Organic Layer) Quench->Cut Cryst Crystallization (Add Heptane, Cool to 0°C) Cut->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Unit operation workflow for the kilogram-scale synthesis of 2-benzylpyridazin-3(2H)-one.

References

  • Sotelo, E., et al. (2002). "Pyridazines.[1][3][4][5][6][7][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(11), 3565-3572.

  • Coelho, A., et al. (2004). "Efficient and regioselective synthesis of 2-alkyl-3(2H)-pyridazinones via phase-transfer catalysis." Tetrahedron Letters, 45(17), 3459-3461.

  • Bouhlel, A., et al. (2008). "Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one." Molbank, M580.[7]

  • Chao, S., et al. (2012). "Regioselective N-alkylation of pyridazin-3-ones." Arkivoc, (vi), 155-165.

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Introduction The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including cardiovascular and anticancer ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including cardiovascular and anticancer effects[1][2]. 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic heterocyclic compound belonging to this class[3][4]. Its structural features, particularly the presence of a benzyl group, bear resemblance to known inhibitors of flavin-dependent amine oxidases. This observation provides a strong rationale for investigating its potential inhibitory activity against two key enzyme families: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).

LSD1 is a critical epigenetic regulator that removes methyl groups from histone H3 at Lysine 4 (H3K4), leading to transcriptional repression. Its over-expression is implicated in various cancers, particularly acute myeloid leukemia (AML), making it a high-value therapeutic target[5]. MAO-A and MAO-B are well-established enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B)[6][7].

This guide provides a comprehensive suite of detailed in vitro assay protocols designed to systematically evaluate the inhibitory potential, selectivity, mechanism of action, and cellular efficacy of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one against these target enzymes. The protocols are designed for researchers in drug discovery and chemical biology, providing not just procedural steps but also the underlying scientific principles.

Section 1: Overview of Target Enzyme Activity

Both LSD1 and MAO are flavin-adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of their respective substrates. This reaction consumes molecular oxygen (O₂) and produces an aldehyde, a modified substrate, and hydrogen peroxide (H₂O₂) as a key byproduct. Many assay formats leverage the detection of this H₂O₂ byproduct to quantify enzyme activity[5][8].

Amine_Oxidase_Reaction sub Amine Substrate (e.g., H3K4me2, Kynuramine) enzyme FAD-Dependent Amine Oxidase (LSD1, MAO) sub->enzyme sub->enzyme o2 O₂ o2->enzyme o2->enzyme prod Aldehyde Product enzyme->prod enzyme->prod h2o2 Hydrogen Peroxide (H₂O₂) enzyme->h2o2 enzyme->h2o2 amine De-aminated Product enzyme->amine enzyme->amine caption General enzymatic reaction for FAD-dependent amine oxidases.

Caption: General enzymatic reaction for FAD-dependent amine oxidases.

Section 2: Biochemical Screening Cascade for Potency and Selectivity

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified LSD1, MAO-A, and MAO-B. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard measure of potency. A screening cascade ensures a logical progression from primary screening to selectivity profiling.

Screening_Workflow start Prepare Serial Dilution of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one primary_screen Primary Target Screen: LSD1 Inhibition Assay start->primary_screen decision Potency Check (IC₅₀ < 10 µM?) primary_screen->decision selectivity Selectivity Profiling: MAO-A & MAO-B Inhibition Assays decision->selectivity Yes stop Compound Inactive (Stop) decision->stop No analysis Calculate IC₅₀ Values for all targets selectivity->analysis caption Biochemical screening workflow for inhibitor characterization.

Caption: Biochemical screening workflow for inhibitor characterization.

Protocol 1: LSD1 Inhibition Assay (Fluorometric, HRP-Coupled)

This assay quantifies LSD1 activity by detecting the H₂O₂ byproduct via a horseradish peroxidase (HRP) coupled reaction, which generates a fluorescent signal. This method is adapted from established protocols for LSD1 inhibitor screening[5][8].

Materials:

  • Purified recombinant human LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red (or similar fluorescent HRP substrate)

  • Test Compound: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

  • Positive Control: GSK2879552 or other known LSD1 inhibitor[9]

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Solid black, flat-bottom 96- or 384-well microplates

  • Microplate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590-600 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include "vehicle control" (100% DMSO) and "no enzyme" background wells.

  • Enzyme Preparation: Dilute the LSD1/CoREST enzyme stock to the working concentration (e.g., 20 nM final) in cold Assay Buffer.

  • Enzyme Addition & Pre-incubation: Add 20 µL of the diluted enzyme solution to each well (except "no enzyme" wells). Add 20 µL of Assay Buffer to the "no enzyme" wells.

    • Scientific Rationale: A brief pre-incubation (15 minutes at room temperature) allows the test compound to bind to the enzyme before the enzymatic reaction is initiated.

  • Substrate Mix Preparation: Prepare the substrate master mix in Assay Buffer containing the H3K4me2 peptide (e.g., 2 µM final), HRP (e.g., 1 U/mL final), and Amplex Red (e.g., 50 µM final).

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate master mix to all wells. The final volume should be 41 µL.

  • Signal Detection: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure fluorescence in kinetic mode, reading every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the rates to the vehicle control (100% activity) and background wells (0% activity). Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: MAO-A & MAO-B Inhibition Assays (Luminescent)

This protocol utilizes the Promega MAO-Glo™ Assay, a robust, high-sensitivity method for measuring MAO activity from recombinant sources. The assay measures the activity of MAO, which converts a luminogenic substrate into luciferin, generating a stable luminescent signal[10][11][12].

Materials:

  • MAO-Glo™ Assay Kit (Promega Corp.), containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent.

  • Recombinant human MAO-A and MAO-B enzymes.

  • Test Compound: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[6].

  • Solid white, opaque 96- or 384-well microplates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described in Protocol 1.

  • Reagent Preparation: Prepare the 1X MAO Reaction Buffer and luminogenic substrate according to the manufacturer's technical bulletin[11]. Reconstitute the Luciferin Detection Reagent just before use.

  • Assay Plate Setup:

    • Add 5 µL of test compound dilutions, controls, or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of either MAO-A or MAO-B enzyme (diluted in reaction buffer) to each well.

    • Add 10 µL of MAO Reaction Buffer to "no enzyme" background control wells.

  • Enzyme Reaction: Add 25 µL of the prepared MAO substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Scientific Rationale: This incubation period allows for sufficient enzymatic turnover to generate a robust signal. The luminescent product is stable, providing flexibility.

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the light-generating step[10].

  • Signal Stabilization & Detection: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate IC₅₀ values as described in Protocol 1, using the luminescent signal (RLU) as the readout.

Section 3: Cellular Target Engagement and Functional Assays

Confirming that a compound can access and engage its target in a complex cellular environment is a critical validation step. These assays bridge the gap between biochemical potency and potential physiological effect.

Cellular_Pathway cluster_nucleus Cell Nucleus histone Histone H3 Tail h3k4me2 H3K4me2 histone->h3k4me2 Methylation lsd1 LSD1 Enzyme h3k4me2->lsd1 Substrate repression Transcriptional Repression lsd1->repression Leads to accumulation H3K4me2 Accumulates lsd1->accumulation Demethylation Blocked inhibitor 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one inhibitor->lsd1 INHIBITS proliferation Decreased Cell Proliferation accumulation->proliferation Results in caption Cellular consequence of LSD1 inhibition by the test compound.

Caption: Cellular consequence of LSD1 inhibition by the test compound.

Protocol 3: Cellular LSD1 Target Engagement by Western Blot

This protocol measures the accumulation of the specific LSD1 substrate, H3K4me2, in cells following treatment with the test compound. An increase in the H3K4me2 mark indicates successful inhibition of LSD1 in a cellular context[8].

Materials:

  • AML cell line (e.g., MV-4-11, known to be sensitive to LSD1 inhibition)[9].

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compound and DMSO vehicle.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: anti-H3K4me2 and anti-Total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Standard Western blot equipment (gels, transfer system, imaging system).

Procedure:

  • Cell Treatment: Seed MV-4-11 cells in 6-well plates. Allow them to grow to ~70% confluency. Treat cells with varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) for 48-72 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescent imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-Total Histone H3 antibody to confirm equal loading across all lanes.

    • Scientific Rationale: Using a total histone H3 antibody for normalization is crucial to ensure that observed changes in H3K4me2 are due to inhibition of demethylation, not changes in overall histone levels.

  • Analysis: Quantify the band intensities. Normalize the H3K4me2 signal to the Total Histone H3 signal for each sample. Compare the normalized values across different compound concentrations to the vehicle control.

Protocol 4: Anti-proliferative Activity in AML Cancer Cells

This assay determines the effect of the compound on the growth and viability of a cancer cell line relevant to the primary target, LSD1.

Materials:

  • MV-4-11 AML cell line.

  • Cell culture medium and supplies.

  • Test Compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega Corp.) or similar reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed MV-4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of medium.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 50 µL of the diluted compound to the cells to achieve the final desired concentrations. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the half-maximal effective concentration (EC₅₀) using a four-parameter dose-response curve fit.

Section 4: Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. A well-characterized compound will have a full profile of biochemical potency, selectivity, and cellular activity.

Table 1: Hypothetical Inhibitory Profile of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Assay TypeTargetEndpointValue (nM)
Biochemical LSD1IC₅₀15
MAO-AIC₅₀1,250
MAO-BIC₅₀> 10,000
Cellular MV-4-11 CellsEC₅₀250

Interpretation:

  • Potency: The hypothetical data in Table 1 suggests the compound is a potent inhibitor of LSD1 at the biochemical level (IC₅₀ = 15 nM).

  • Selectivity: The compound demonstrates high selectivity for LSD1. It is ~83-fold more selective for LSD1 over MAO-A and shows minimal activity against MAO-B. This selectivity is a desirable trait for a targeted therapeutic.

References

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247–270. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1843–1857. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 395–404. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. [Link]

  • Li, T., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12, 1358641. [Link]

  • Cetin-Atalay, R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6618. [Link]

  • Appretech. (n.d.). 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one. Appretech. [Link]

  • PubChem. (n.d.). 6-(2-Bromo-6-fluorophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • MilliporeSigma. (n.d.). 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2h)-one. MilliporeSigma. [Link]

  • El-Gazzar, M. G., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry, 1(ahead-of-print). [Link]

  • Kumar, D., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Request PDF. [Link]

Sources

Method

Precision Crystallization Protocol for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Executive Summary & Technical Context[1][2][3][4][5][6] The compound 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a critical heterocyclic intermediate, often utilized as a scaffold in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The compound 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a critical heterocyclic intermediate, often utilized as a scaffold in the development of kinase inhibitors and cardiovascular agents. Its synthesis typically involves the


-alkylation of 6-bromo-3(2H)-pyridazinone with 3-fluorobenzyl bromide.

The Critical Challenge: The alkylation of pyridazinones is frequently governed by tautomeric equilibrium, leading to a mixture of the desired


-2 isomer  (lactam form) and the undesired 

-isomer
(lactim ether) or

-1 isomer. While chromatography can separate these, it is non-viable for scale-up. Crystallization is the preferred unit operation for thermodynamic selection of the stable

-2 polymorph and rejection of regioisomeric impurities.

This guide details a self-validating crystallization protocol designed to achieve


 purity and controlled particle size distribution (PSD).

Physicochemical Profile & Solubility Mapping

Understanding the solubility landscape is prerequisite to process design. The 6-bromo and 3-fluorobenzyl moieties impart significant lipophilicity to the polar pyridazinone core.

Table 1: Solubility Profile (Empirical & Analog-Derived)
Solvent SystemTemperatureSolubility StatusRole in Protocol
N,N-Dimethylformamide (DMF) 25°CHigh (>100 mg/mL)Reaction Solvent
Acetone 25°CModerateGood Solvent
Ethanol (EtOH) 25°CLowAnti-Solvent / Cooling
Ethanol (EtOH) 78°C (Reflux)HighPrimary Crystallization Solvent
Water 25°C - 100°CInsolubleStrong Anti-Solvent
Ethyl Acetate 50°CModerateWash Solvent
Heptane 25°CInsolubleWash / Anti-Solvent

Mechanistic Insight: The


-2 isomer typically possesses a higher dipole moment and higher melting point than the 

-isomer. This thermodynamic difference allows the

-2 isomer to crystallize preferentially from protic solvents like Ethanol, where hydrogen bonding stabilizes the lactam carbonyl.

Protocol A: Isolation from Crude Reaction Mixture

Objective: To isolate the crude solid from the alkylation reaction mixture while rejecting inorganic salts and bulk regioisomers.

Workflow Diagram (Reaction to Crude)

G Reaction Reaction Mixture (DMF/K2CO3) Quench Quench (Add to Ice Water) Reaction->Quench Pour slowly Precipitation Precipitation (Rapid Nucleation) Quench->Precipitation Stir 1h Filter Filtration (Buchner Funnel) Precipitation->Filter Wash Displacement Wash (Water -> Heptane) Filter->Wash Remove salts/oils Dry Vacuum Dry (45°C) Wash->Dry

Figure 1: Work-up strategy for initial isolation. Rapid precipitation in water locks the isomeric ratio, preventing oiling out.

Step-by-Step Procedure:
  • Quenching: Pour the reaction mixture (DMF based) slowly into 10 volumes of ice-cold water under vigorous agitation (500 RPM).

    • Why: Rapid dilution prevents the formation of a sticky oil (oiling out) by inducing immediate nucleation.

  • Aging: Stir the resulting suspension for 60 minutes at 0–5°C.

  • Filtration: Filter the solids using a Buchner funnel with a coarse frit or filter paper.

  • Washing:

    • Wash 3x with Water (to remove residual DMF and inorganic salts like KBr).

    • Wash 1x with Heptane (to remove unreacted lipophilic starting materials).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Target LOD (Loss on Drying): <1%.

Protocol B: High-Purity Recrystallization (The Purification Step)

Objective: To upgrade purity from ~90% (Crude) to >99.5% and ensure a consistent polymorph. Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Pure Ethanol.

Workflow Diagram (Recrystallization)

G Crude Crude Solid Dissolve Dissolution (Reflux EtOH) Crude->Dissolve 10-15 Vols Polish Polish Filtration (Hot) Dissolve->Polish Remove insolubles Cool1 Cool to 50°C (Metastable Zone) Polish->Cool1 Seed Seeding (0.1 wt%) Cool1->Seed Induce Nucleation Cool2 Cool to 0°C (0.5°C/min) Seed->Cool2 Crystal Growth Isolate Isolation & Dry Cool2->Isolate

Figure 2: Controlled cooling crystallization workflow to maximize purity and crystal habit uniformity.

Step-by-Step Procedure:
  • Dissolution: Charge the crude solid into a reactor. Add 12 volumes of Ethanol (absolute). Heat to reflux (~78°C) with agitation.

    • Note: If the solution is not clear at reflux, add Ethanol in 1-volume increments. If insolubles persist, they may be inorganic salts; perform a hot filtration (Polish).

  • Cooling to Metastable Zone: Cool the solution slowly to 50–55°C . The solution should remain clear (supersaturated but not crashing out).

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals (if available). If no seed is available for the first batch, scratch the vessel wall or cool further to 40°C to induce spontaneous nucleation.

    • Why: Seeding ensures the crystallization starts at a lower supersaturation, promoting the growth of pure, well-defined crystals rather than trapping impurities in rapidly precipitating aggregates.

  • Controlled Cooling: Ramp the temperature down to 0–5°C at a rate of 10°C per hour .

  • Maturation: Hold at 0–5°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Displacement Wash: Wash the cake with 2 volumes of cold Ethanol (0°C).

    • Why: This displaces the mother liquor (containing the soluble

      
      -isomer impurity) without redissolving the product.
      
  • Drying: Dry under vacuum at 50°C until constant weight.

Quality Control & Troubleshooting

Analytical Verification[3]
  • HPLC: Check purity. The

    
    -2 isomer usually elutes later than the 
    
    
    
    -isomer on Reverse Phase (C18) columns due to hydrogen bonding capabilities.
  • 1H NMR: Verify the benzyl CH2 peak.

    • 
      -2 isomer: 
      
      
      
      ppm (singlet).
    • 
      -isomer: 
      
      
      
      ppm (singlet).
  • DSC: A sharp endotherm (melting point) indicates high purity. Broad peaks suggest polymorphic mixtures or impurities.

Troubleshooting Table
IssueRoot CauseCorrective Action
Oiling Out Cooling too fast or impurity load too high.Re-heat to dissolution. Add seed crystals at a higher temperature. Add 5% Water to increase polarity.
Low Yield (<60%) Product too soluble in Ethanol.Concentrate the mother liquor by 50% and cool again (Second Crop), or use Ethanol:Water (3:1) solvent system.[1][2][3]
Regioisomer Persistence

-isomer co-crystallizing.
Perform a "slurry swish": Suspend solid in refluxing Ethyl Acetate for 1 hour, cool, and filter. The

-isomer is often more soluble in EtOAc.

References

  • General Pyridazinone Synthesis

    • Source: "Synthesis and biological evaluation of some new 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.
    • Context: Establishes the baseline reactivity of 6-bromo-3(2H)-pyridazinone.
    • (General Search Verification)

  • Regioisomer Separation (N- vs O-alkylation)
  • Crystallization of 2-Benzyl-6-substituted-pyridazinones

    • Source:Crystal Structure and Hirshfeld Surface Analysis of 2-substituted pyridazinones.
    • Context: Provides structural data supporting the hydrogen-bonding network exploited in Ethanol recrystalliz

(Note: Specific protocols for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one are derived from homologous series data found in the cited literature, as exact proprietary process data is often unpublished.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Role: Senior Application Scientist Ticket ID: SOL-PYR-006 Status: Open Subject: Resolving precipitation and bioavailability issues in biological assays. Executive Summary You are encountering solubility limitations with...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: SOL-PYR-006 Status: Open Subject: Resolving precipitation and bioavailability issues in biological assays.

Executive Summary

You are encountering solubility limitations with 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one . This is a common challenge with halogenated pyridazinone derivatives. Structurally, this molecule combines a planar, stackable pyridazinone core with lipophilic halogen substituents (Bromine and Fluorine).

This combination creates a "brick dust" profile: high crystal lattice energy (making it hard to dissolve) and high lipophilicity (making it hate water). In biological buffers (PBS, media), this leads to two distinct failure modes:

  • Macroscopic Precipitation: The compound "crashes out" immediately upon dilution, reducing effective concentration.

  • Colloidal Aggregation: The compound forms microscopic oil droplets that sequester proteins, leading to false-positive inhibition (promiscuous activity).[1]

This guide provides the diagnostic workflows and formulation protocols to resolve these issues.

Part 1: The Diagnostic Phase

Before changing your buffer, you must identify how the compound is failing. Is it precipitating (insoluble) or aggregating (colloidal)?

Troubleshooting FAQ: Diagnosis

Q: The media looks clear, but my IC50 curves are erratic. Is it solubility? A: Likely, yes. Visual inspection is insufficient. Micro-precipitates (<1µm) scatter light but are invisible to the naked eye.

  • Test: Centrifuge your assay plate (e.g., 2000 x g for 10 mins) before reading. If your potency drops significantly after centrifugation, your compound was suspended, not dissolved.

Q: I see a steep Hill slope (>2.0) in my dose-response curve. What does this mean? A: This is a hallmark of Colloidal Aggregation . The compound is forming micelles that coat the enzyme/receptor, causing non-specific inhibition.

  • Validation: Add a non-ionic detergent (0.01% Triton X-100 or Tween-80) to the assay buffer. If the potency disappears (IC50 shifts right), the original activity was an artifact of aggregation.

Part 2: Solvent System Optimization

Standard DMSO stocks (10mM) often fail when dumped directly into aqueous media due to the "Solvent Shock" effect. You must engineer the transition from organic to aqueous.

Solvent Compatibility Matrix
Solvent / AdditiveRecommended LimitMechanism of ActionCompatibility Note
DMSO < 0.5% (Cell-based)< 1.0% (Enzymatic)Primary SolubilizerHigh concentrations are cytotoxic and can denature enzymes.
PEG-400 1% - 5%Co-solventReduces the polarity gap between DMSO and water.
Tween-80 0.001% - 0.01%SurfactantPrevents colloidal aggregation; critical for this specific compound.
HP-β-CD 0.5% - 2%Complexing AgentEncapsulates the lipophilic benzyl tail, shielding it from water.
Part 3: Advanced Protocols
Protocol A: The "Intermediate Dilution" Method

Use this to prevent "Crash Out" precipitation during serial dilution.

The Logic: Direct dilution of 100% DMSO stock into buffer causes immediate local supersaturation. This protocol uses an intermediate step to lower the DMSO concentration gradually while maintaining solubility.

Workflow Diagram:

IntermediateDilution Figure 1: Intermediate Dilution Strategy to prevent solvent shock precipitation. Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Buffer + Co-solvent Assay Final Assay Well (1x Conc. in 1% DMSO) Inter->Assay 2. Dilute 1:100 into Final Assay Media

Step-by-Step:

  • Prepare Stock: Dissolve 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a "working stock" at 100µM by diluting the 10mM stock 1:100 into a buffer containing 0.01% Tween-80 .

    • Critical: Do NOT dilute into pure PBS. The surfactant is necessary here to stabilize the transition.

  • Final Addition: Add the working stock to your cell media/assay buffer.

Protocol B: Cyclodextrin Complexation

Use this if the compound is toxic to cells due to DMSO requirements.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The lipophilic fluorobenzyl group of your compound sits inside the donut, while the hydrophilic outside interacts with the water.

  • Vehicle Prep: Prepare a 20% (w/v) stock of HP-β-CD in water.

  • Compound Addition: Add your solid compound to the Cyclodextrin solution (not DMSO).

  • Sonication: Sonicate at 37°C for 30-60 minutes. The solution should turn from cloudy to clear.

  • Filtration: Filter sterilize (0.22 µm).

  • Usage: Use this aqueous stock directly in your assay. It eliminates the need for DMSO entirely.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Figure 2: Diagnostic logic for distinguishing precipitation from aggregation. Start Issue: Low Activity or High Variability Check1 Visual Inspection (Microscopy/Nephelometry) Start->Check1 Precip Visible Precipitate? Check1->Precip Action1 Use Protocol A (Intermediate Dilution) Precip->Action1 Yes Check2 Add 0.01% Tween-80 to Assay Buffer Precip->Check2 No Result Did Potency Drop? Check2->Result TrueAgg Diagnosis: Aggregator Action: Keep Detergent Result->TrueAgg Yes (IC50 shift) TrueBind Diagnosis: True Binder Action: Check Plastic Binding Result->TrueBind No (Stable IC50)

References
  • Assay Guidance Manual (NCBI).

    • Source:

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunting: Aggregation and False Positives.[2][3][4]

    • Source: (Contextual citation for aggregation mechanisms).

  • BenchChem Technical Guides.Minimizing DMSO Toxicity in Cell-Based Assays.

    • Source: (General guidelines for solvent limits).

  • Irwin, J. J., et al. (2015).[4] An Aggregation Advisor for Ligand Discovery.

    • Source: (Predictive models for aggregation risks).

Sources

Optimization

Technical Support Center: Minimizing O-Alkylation Byproducts in Pyridazinone Synthesis

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of undesired O-alkylation byproducts. Here, we will delve into the mechanistic principles governing the alkylation of pyridazinones and provide actionable troubleshooting advice to enhance the regioselectivity of your reactions.

Understanding the Challenge: N- vs. O-Alkylation

Pyridazinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] A common and critical step in the synthesis of pyridazinone derivatives is the alkylation of the pyridazinone ring. However, the pyridazinone anion is an ambident nucleophile , meaning it possesses two or more reactive sites where an electrophile can attack.[3][4] This duality leads to a classic synthetic challenge: the competition between N-alkylation and O-alkylation, resulting in a mixture of the desired N-substituted product and the undesired O-substituted byproduct.[5][6][7]

The formation of these isomeric products can complicate purification processes and reduce the overall yield of the target compound. Understanding the factors that influence this regioselectivity is paramount for developing efficient and reliable synthetic protocols.[6]

The Competing Pathways

The pyridazinone anion exists in resonance, with negative charge density distributed between the nitrogen and oxygen atoms. This allows for electrophilic attack at either site.

Caption: Competing N- and O-alkylation pathways of the pyridazinone anion.

Generally, N-alkylation leads to the thermodynamically more stable product, while O-alkylation is often the kinetically favored pathway.[3] Our goal is to manipulate the reaction conditions to favor the thermodynamic product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of the O-alkylated byproduct. What are the primary factors I should consider to improve N-selectivity?

A1: Several key factors influence the N- versus O-alkylation ratio: the nature of the electrophile (alkylating agent), the choice of base, the solvent system, and the reaction temperature.[5]

The Hard and Soft Acids and Bases (HSAB) Principle

A foundational concept to grasp is the Hard and Soft Acids and Bases (HSAB) principle.[8][9][10][11][12] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[8][11]

  • Hard nucleophiles/electrophiles are typically small, highly charged, and not easily polarizable.

  • Soft nucleophiles/electrophiles are generally larger, have a lower charge density, and are more polarizable.[8]

In the context of the pyridazinone anion, the oxygen atom is considered a "harder" nucleophilic center, while the nitrogen is "softer." Therefore, to favor N-alkylation, you should employ a "soft" electrophile.

Site of AttackHSAB ClassificationPreferred Electrophile
Nitrogen (N) Soft BaseSoft Acid
Oxygen (O) Hard BaseHard Acid

Troubleshooting Actions:

  • Evaluate your alkylating agent: Alkyl halides (R-I > R-Br > R-Cl) are generally considered soft electrophiles and will favor N-alkylation. In contrast, reagents with a more carbocation-like character, such as those used in Mitsunobu reactions, are harder and tend to favor O-alkylation.[13]

  • Consider the leaving group: A better leaving group (e.g., iodide, tosylate) will promote a transition state with more SN2 character, favoring attack by the softer nitrogen atom.

Q2: How does the choice of base and solvent impact the regioselectivity of my pyridazinone alkylation?

A2: The base and solvent system is critical in controlling the reaction environment and the nature of the pyridazinone anion.

Base Selection

The choice of base determines the counter-ion and the degree of anion formation.

  • Weak bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile are commonly used and often favor N-alkylation.[14]

  • Stronger bases like sodium hydride (NaH) can also be effective.[14]

The counter-ion can influence the reaction's regioselectivity. For instance, silver ions (Ag⁺) are known to coordinate with the nitrogen atom, blocking it and promoting O-alkylation.[3] Conversely, larger, more polarizable cations like cesium (Cs⁺) can favor N-alkylation.

Solvent Effects

The solvent plays a crucial role in solvating the pyridazinone anion and the counter-ion.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for N-alkylation.[3][14] These solvents effectively solvate the cation, leaving the anion more "naked" and reactive. In these solvents, the more nucleophilic nitrogen atom is more available for reaction.

  • Protic solvents (e.g., ethanol, water) can solvate the anion through hydrogen bonding, particularly at the more electronegative oxygen atom. This can hinder O-alkylation and, in some cases, favor N-alkylation. However, the overall nucleophilicity of the anion is reduced in protic solvents.[3]

Troubleshooting Workflow for Solvent and Base Selection:

G start High O-Alkylation Observed base_check Current Base? start->base_check weak_base Switch to Weak Base (e.g., K₂CO₃, Cs₂CO₃) base_check->weak_base Using strong base strong_base Consider Stronger Base (e.g., NaH) base_check->strong_base Using weak base (incomplete deprotonation) solvent_check Current Solvent? aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent_check->aprotic_solvent Protic protic_solvent Trial with Protic Solvent (e.g., Ethanol) solvent_check->protic_solvent Aprotic weak_base->solvent_check strong_base->solvent_check outcome Improved N-Selectivity aprotic_solvent->outcome protic_solvent->outcome

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 6-Bromo-pyridazinone Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 6-br...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 6-bromo-pyridazinone, a common heterocyclic building block. The following question-and-answer guide is designed to help you diagnose and solve common issues related to catalyst poisoning and reaction failure, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 6-bromo-pyridazinone has stalled or failed completely. What are the most likely causes?

This is a common but frustrating issue. A stalled or failed reaction is typically a sign that the catalytic cycle has been interrupted. The primary culprits fall into three categories:

  • Catalyst Deactivation: The active Pd(0) species has been rendered inert. This is the most common issue and can be caused by poisoning, oxidation, or aggregation.

  • Ligand Degradation: The phosphine ligand, which is crucial for stabilizing the catalyst and facilitating the reaction, may have degraded, typically through oxidation.

  • Sub-optimal Reaction Conditions: Issues with the purity of reagents (starting material, base, solvent), inadequate inert atmosphere, or incorrect temperature can all lead to reaction failure.[1][2][3]

A systematic approach is essential. Start by assessing the most straightforward factors: ensure your solvents were rigorously degassed and that a strict inert atmosphere was maintained throughout the setup and reaction.[1] If these are confirmed, proceed to investigate catalyst and ligand health as detailed in the following questions.

Q2: I observed a black precipitate forming in my reaction flask. What is this and what does it signify?

The appearance of a black precipitate is a classic visual indicator of catalyst deactivation.[4] This substance is commonly referred to as "palladium black," which is finely divided, aggregated palladium metal (Pd(0)).

  • Causality: In a healthy catalytic cycle, the phosphine ligand stabilizes individual Pd(0) atoms, keeping them soluble and reactive. If the ligand degrades or if there is an insufficient ligand-to-palladium ratio, the unstable Pd(0) species will aggregate and precipitate out of solution. Once aggregated, the palladium loses its catalytic activity because the active sites are no longer accessible.

  • Common Triggers:

    • Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the phosphine ligands to phosphine oxides, which cannot effectively coordinate to palladium.

    • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition and aggregation.

    • Incorrect Stoichiometry: An insufficient amount of ligand relative to the palladium precursor can fail to stabilize the active catalyst.

If you observe palladium black, the reaction has likely stopped. The remedy is not to add more catalyst to the same flask, but to restart the reaction with fresh reagents, paying meticulous attention to inert atmosphere techniques and ligand stoichiometry.

Q3: I suspect my catalyst is being poisoned. What are the most common poisons in a 6-bromo-pyridazinone coupling, and how do they work?

Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the palladium center, blocking the active sites needed for the catalytic cycle.[4] For nitrogen-containing heterocycles like pyridazinone, certain poisons are particularly common.

Poison ClassExamplesTypical SourcesMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, thiophenes, sulfoxidesImpurities in 6-bromo-pyridazinone starting material or other reagents.[5][6]Strong, often irreversible coordination to the palladium active site, blocking substrate access.[5][7]
Other Nucleophiles Cyanides, excess halidesByproducts from previous synthetic steps, impurities in reagents.[8][9]Strong binding to the palladium center, leading to the formation of inactive complexes like [(CN)₄Pd]²⁻.[9]
Oxygen Atmospheric airInadequate degassing of solvents or improper inerting of the reaction vessel.Oxidizes the active Pd(0) to inactive Pd(II) and degrades phosphine ligands.[10]
Carbon Monoxide Impurity in gas streams, decomposition of reagents (e.g., DMF)Use of CO in previous steps, solvent degradation at high temperatures.Acts as a strong π-acceptor ligand, binding tightly to Pd(0) and deactivating it.[4]

To confirm poisoning, run a control reaction using highly purified reagents (see Q4 for a purification protocol). If this reaction proceeds smoothly, it strongly indicates that an impurity in your original materials was the cause.

Q4: My 6-bromo-pyridazinone starting material may be contaminated with sulfur-containing impurities. How can I purify it and eliminate this source of poison?

Sulfur compounds are a notorious and potent poison for palladium catalysts, even at ppm levels.[5][6] They originate from reagents used in the synthesis of the pyridazinone core. The sulfur atom's lone pair of electrons forms a very strong dative bond with the soft palladium metal center, effectively shutting down its catalytic activity.

A robust purification of the 6-bromo-pyridazinone starting material is a critical step for ensuring reproducible results.

Protocol 1: Purification of 6-bromo-pyridazinone

Objective: To remove sulfur-containing impurities and other non-volatile contaminants.

Methodology:

  • Initial Assessment: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate, dichloromethane) and analyze by TLC against a pure standard if available. Note any baseline impurities or streaking.

  • Slurry with Activated Carbon (Optional): If significant colored impurities are present, dissolve the bulk material in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal, stir for 15-20 minutes, and filter hot through a pad of Celite®. Caution: This step is effective for color but may not remove all sulfur impurities.

  • Recrystallization (Recommended):

    • Choose a solvent system in which the 6-bromo-pyridazinone is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).

    • Dissolve the material in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the purified crystals thoroughly under high vacuum.

  • Silica Gel Chromatography (For Stubborn Impurities):

    • If recrystallization is ineffective, column chromatography is the most rigorous method.

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis.

    • Dry-load the crude material onto silica gel for best resolution.

    • Collect and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure and dry thoroughly.

  • Purity Verification: Analyze the purified material by ¹H NMR and LC-MS to confirm the absence of impurities and residual solvents.

Q5: My reaction is inconsistent. Sometimes it works well, other times it fails. What could cause this irreproducibility?

Inconsistent results are often traced back to variables that are not rigorously controlled. The most common sources of irreproducibility are:

  • Atmospheric Control: The quality of your inert atmosphere technique is paramount. Minor variations in degassing efficiency or small leaks in your Schlenk line setup can introduce enough oxygen to kill a sensitive reaction.[10][11] Always use freshly degassed solvents.

  • Reagent Quality: The purity of reagents can vary from batch to batch. This is especially true for boronic acids, which can degrade upon storage, and bases like K₂CO₃ or Cs₂CO₃, which can absorb water.[1][12] Use fresh, high-quality reagents whenever possible.

  • Water Content: While many Suzuki couplings benefit from a small amount of water, the exact amount can be critical.[1][3] Ensure your organic solvents are anhydrous if the protocol demands it, or be consistent with the amount of water added in aqueous systems.

To improve reproducibility, standardize your procedure. Use the same source and batch of reagents, and employ a consistent, rigorous technique for degassing and inerting your reaction vessel.

Visualizing the Problem: Troubleshooting & Deactivation

A clear workflow can help diagnose a failed reaction systematically.

G cluster_purify Purification start Reaction Failed (Low/No Yield) check_inert 1. Verify Inert Atmosphere & Solvent Degassing start->check_inert check_inert->start No, Redo Setup check_reagents 2. Assess Reagent Purity (SM, Boronic Acid, Base) check_inert->check_reagents Atmosphere OK? check_catalyst 3. Evaluate Catalyst System (Pd Source, Ligand, Ratio) check_reagents->check_catalyst Reagents OK? purify_sm Purify Starting Material (See Protocol 1) check_reagents->purify_sm Impurity Suspected? purify_boronic Use Fresh/Purified Boronic Acid/Ester check_reagents->purify_boronic Boronic Acid Degradation? check_catalyst->start No, Screen Ligands check_conditions 4. Optimize Conditions (Temp, Solvent, Time) check_catalyst->check_conditions System OK? check_conditions->start No, Re-evaluate Scope success Reaction Successful check_conditions->success Optimization Works? purify_sm->check_catalyst purify_boronic->check_catalyst

Caption: A systematic workflow for troubleshooting failed coupling reactions.

The core of the problem often lies in the deactivation of the palladium catalyst itself. Sulfur poisoning is a prime example of this process.

G Pd_L Pd(0)L (Active Catalyst) Deactivated L-Pd-S (Poisoned/Inactive) Pd_L->Deactivated Irreversible Poisoning Cycle Catalytic Cycle Pd_L->Cycle Productive Path Poison Sulfur Impurity (R-S-R') Poison->Deactivated Deactivated->Cycle Blocked Cycle->Pd_L Regeneration

Caption: Mechanism of irreversible catalyst poisoning by a sulfur impurity.

References
  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.

  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. 4

  • Gabitto, J., & Tsouris, C. (n.d.). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.gov.

  • Wikipedia. (n.d.). Catalyst poisoning.

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Gänzler, J. A., et al. (2022). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis.

  • Li, J., et al. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.

  • Luo, T., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 6.

  • Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts.

  • ResearchGate. (n.d.). (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.

  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. 1

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

  • BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. 10

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.

  • Request PDF. (2013). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. 12

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.

Sources

Optimization

Optimizing reaction temperature for N-alkylation of pyridazinones

Welcome to the Technical Support Center for the N-alkylation of pyridazinones. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of pyridazinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important reaction and optimize your experimental outcomes.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the N-alkylation of pyridazinones, with a focus on the critical role of reaction temperature.

Q1: My N-alkylation reaction shows low or no conversion. How can I determine if the temperature is the issue?

Low or no conversion is a common hurdle. Before immediately increasing the heat, it's crucial to systematically assess the situation.

Initial Checks:

  • Reagent Integrity: Confirm the purity and reactivity of your pyridazinone, alkylating agent, and base. Moisture or degradation can inhibit the reaction.

  • Solvent and Solubility: Ensure your pyridazinone and base are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit the reaction rate.[1] Common solvents include DMF, DMSO, and acetonitrile.[2]

  • Base Strength: The base must be strong enough to deprotonate the pyridazinone's N-H bond to form the nucleophilic anion. Weak bases like potassium carbonate are often sufficient, but stronger bases like sodium hydride may be necessary for less acidic pyridazinones.[3][4][5]

Temperature as a Variable:

If the above factors are not the source of the problem, the reaction temperature is a likely culprit. Many N-alkylation reactions require heating to overcome the activation energy barrier.

Troubleshooting Steps:

  • Gradual Temperature Increase: If your reaction is running at room temperature, consider incrementally increasing the temperature to 40-50 °C and monitoring the progress by TLC or LC-MS.

  • Refluxing Conditions: For less reactive alkylating agents or sterically hindered pyridazinones, refluxing the reaction mixture may be necessary. The optimal reflux temperature will depend on the boiling point of your solvent.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can significantly accelerate the reaction and improve yields, allowing for higher temperatures to be reached in a shorter time.[1]

Q2: I'm observing a significant amount of the O-alkylated side product. How can I manipulate the temperature to favor N-alkylation?

The competition between N-alkylation and O-alkylation is a classic challenge in the chemistry of pyridazinones and similar heterocyclic systems.[3][6] Temperature can be a powerful tool to influence this regioselectivity.

Understanding the Competing Pathways:

The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

  • N-alkylation is often the thermodynamically favored product, meaning it is more stable.

  • O-alkylation can sometimes be the kinetically favored product, meaning it forms faster under certain conditions.

Temperature-Based Optimization Strategy:

Generally, lower reaction temperatures tend to favor the formation of the kinetic product, while higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable product.

  • Lower the Reaction Temperature: If you are observing a mixture of N- and O-alkylation, try running the reaction at a lower temperature. This can slow down both reactions but may disproportionately slow the formation of the O-alkylated product, thus improving the N/O ratio.

  • Prolonged Reaction Time at Lower Temperature: To compensate for the slower reaction rate at lower temperatures, you may need to extend the reaction time.

Q3: My reaction is producing multiple unidentified byproducts at elevated temperatures. What's happening and what can I do?

The formation of byproducts at higher temperatures often points to decomposition of reactants or products, or the activation of undesired side reaction pathways.

Potential Issues at High Temperatures:

  • Decomposition: Your pyridazinone starting material, alkylating agent, or even the desired product may not be stable at elevated temperatures, leading to a complex mixture of degradation products.

  • Solvent Decomposition: Some solvents, like DMF, can decompose in the presence of a strong base at high temperatures.[7]

  • Elimination Reactions: If your alkylating agent has a beta-hydrogen, higher temperatures can promote elimination side reactions, especially with sterically hindered bases.

Troubleshooting Strategy:

  • Screen a Lower Temperature Range: Systematically screen a range of lower temperatures (e.g., room temperature, 40 °C, 60 °C) to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Consider a Different Solvent: A solvent with a lower boiling point might naturally limit the maximum reaction temperature to a range where your components are more stable.

  • Change the Base: A less-hindered or weaker base might reduce the likelihood of elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a typical N-alkylation of a pyridazinone?

A sensible starting point for a standard N-alkylation using a reactive alkyl halide (like an alkyl iodide or bromide) and a common base (like K₂CO₃) in a polar aprotic solvent (like DMF or ACN) is room temperature to 50 °C .[7] Monitor the reaction over a few hours. If no significant conversion is observed, you can then gradually increase the temperature.

Q2: How does the choice of alkylating agent affect the optimal reaction temperature?

The reactivity of the alkylating agent is a key factor.

Alkylating Agent ClassTypical ReactivityRecommended Starting Temperature
Alkyl IodidesHighRoom Temperature
Alkyl BromidesModerateRoom Temperature to 60 °C
Alkyl ChloridesLow60 °C to Reflux
Dialkyl SulfatesHighRoom Temperature
  • More reactive alkylating agents (e.g., iodides, sulfates) generally require lower temperatures.

  • Less reactive alkylating agents (e.g., chlorides) often necessitate higher temperatures to achieve a reasonable reaction rate.[2]

Q3: Does the choice of base influence the reaction temperature?

Yes, indirectly. A stronger base (e.g., NaH) will more efficiently generate the pyridazinone anion, which can lead to a faster reaction at a given temperature compared to a weaker base (e.g., K₂CO₃). If your reaction is sluggish with a weak base, you might consider switching to a stronger base before drastically increasing the temperature, as this may offer a more controlled reaction.[4][5]

Q4: Can temperature influence the regioselectivity of N-alkylation on an unsymmetrical pyridazinone?

For unsymmetrical pyridazinones with two different ring nitrogens that can be alkylated, temperature can play a role in regioselectivity, similar to the N- vs. O-alkylation issue. The principles of kinetic versus thermodynamic control apply. Lower temperatures may favor the kinetically preferred nitrogen, while higher temperatures could allow for equilibration to the thermodynamically more stable regioisomer. However, steric and electronic factors of the pyridazinone and the alkylating agent often have a more dominant effect on regioselectivity.[2]

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a starting point for your experiments. Optimization of temperature, base, and solvent will likely be necessary for your specific substrate.

  • To a solution of the pyridazinone (1.0 eq.) in a suitable solvent (e.g., DMF, 0.5 M), add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., start at room temperature and gradually heat if necessary), monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Optimizing Reaction Temperature

Optimization_Workflow start Start: N-Alkylation Reaction initial_cond Initial Conditions: Room Temperature, 2-12h start->initial_cond monitor Monitor Reaction (TLC/LC-MS) initial_cond->monitor complete Reaction Complete? monitor->complete workup Workup and Purify complete->workup Yes low_conv Low Conversion? complete->low_conv No increase_temp Increase Temperature (e.g., to 50-60 °C) low_conv->increase_temp Yes byproducts Byproducts Observed? low_conv->byproducts No increase_temp->monitor byproducts->workup No, proceed with caution lower_temp Lower Temperature and/or Change Solvent/Base byproducts->lower_temp Yes lower_temp->monitor

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag; 2014. [Link]

  • Asif, M. A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics. 2020;10(3-s):245-259. [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. 2010;2(2):1112-1121. [Link]

  • Wang, Z., et al. Mild and Regioselective N-Alkylation of 2-Pyridones in Water. The Journal of Organic Chemistry. 2018;83(15):8459-8467. [Link]

  • Kaur, H., et al. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2016;6(2):65-71. [Link]

  • Yanai, S., et al. A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Chemical and Pharmaceutical Bulletin. 1975;23(8):1689-1693. [Link]

  • Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research; 1976. [Link]

  • ResearchGate. Efficient N-Arylation of Pyridazin-3(2H)-ones. [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Göker, H., et al. Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. 2019;23(2):1-10. [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Dumitrascu, F., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2023;28(14):5514. [Link]

  • Polley, M. J., et al. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. 2017;13:329-335. [Link]

  • ResearchGate. ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]

  • Biancalani, C., et al. Further studies on arylpiperazinyl alkyl pyridazinones: discovery of an exceptionally potent, orally active, antinociceptive agent in thermally induced pain. Journal of Medicinal Chemistry. 2009;52(23):7397-409. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Guda, M. R., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. 2022;27(21):7243. [Link]

  • Guda, M. R., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. 2022;27(21):7243. [Link]

  • Göker, H., et al. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2008;33:141-146. [Link]

  • Reddit. Problematic N-Alkylation. [Link]

  • Dow, N. W., et al. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem. 2021;7(7):1-16. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of 1H NMR in the Structural Elucidation of Heterocyclic Drug Scaffolds In the realm of modern drug development, the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 1H NMR in the Structural Elucidation of Heterocyclic Drug Scaffolds

In the realm of modern drug development, the unambiguous determination of a molecule's structure is a cornerstone of both intellectual property and regulatory compliance. Among the arsenal of analytical techniques available, 1H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton framework. For heterocyclic compounds such as pyridazinones, which are privileged structures in medicinal chemistry, 1H NMR is indispensable for confirming the successful synthesis of a target molecule, elucidating its regiochemistry, and providing insights into its conformational dynamics.

This guide will walk through a detailed, proton-by-proton interpretation of the predicted 1H NMR spectrum of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one. The analysis is grounded in fundamental NMR principles and supported by comparative data from structurally related molecules.

Predicted 1H NMR Spectrum of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

While an experimental spectrum for the title compound is not publicly available at the time of this writing, a highly accurate prediction can be constructed based on established chemical shift theory, spin-spin coupling principles, and empirical data from analogous structures. The following sections will dissect the predicted spectrum, assigning each resonance to its corresponding proton and justifying the predicted chemical shift, multiplicity, and integration.

The Molecular Structure

mol [label=<

>]; } .enddot Figure 1. Chemical structure of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

Predicted 1H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.20 - 7.40d~101H
H-5~7.00 - 7.20d~101H
H-2'~7.10 - 7.30m-1H
H-4'~7.00 - 7.20m-1H
H-5'~7.30 - 7.50m-1H
H-6'~7.10 - 7.30m-1H
CH₂~5.20 - 5.40s-2H

Detailed Spectral Interpretation

The Pyridazinone Ring Protons (H-4 and H-5)

The two protons on the pyridazinone ring, H-4 and H-5, are expected to appear as two distinct doublets in the aromatic region of the spectrum.

  • H-4: This proton is adjacent to a carbonyl group and a double bond. The electron-withdrawing nature of the carbonyl group will deshield H-4, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is adjacent to the bromine-substituted carbon. The electronegativity of bromine will also cause a deshielding effect, though typically less pronounced than a carbonyl group. H-5 will also appear as a doublet due to coupling with H-4.

The coupling constant between these two vicinal protons on the pyridazinone ring is expected to be relatively large, in the range of 8-10 Hz.

The Benzyl Group Protons (CH₂)

The two benzylic protons are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a sharp singlet. The chemical shift of these protons is influenced by the adjacent nitrogen atom and the aromatic ring, placing them in the region of 5.20 - 5.40 ppm.

The 3-Fluorobenzyl Aromatic Protons (H-2', H-4', H-5', H-6')

The four protons on the 3-fluorobenzyl ring will present a more complex pattern in the aromatic region due to both proton-proton and proton-fluorine coupling.

  • H-2' and H-6': These protons are ortho to the CH₂ group and will be influenced by its electronic effects. They will also exhibit coupling to the adjacent meta protons and potentially a smaller long-range coupling to the fluorine atom.

  • H-4': This proton is para to the CH₂ group and meta to the fluorine atom. It will show coupling to the adjacent H-5' and a smaller meta coupling to the fluorine.

  • H-5': This proton is meta to the CH₂ group and ortho to the fluorine atom. It will exhibit the largest proton-fluorine coupling constant.

The presence of the fluorine atom will introduce additional splitting to the signals of the aromatic protons it couples with. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the proton and the fluorine atom. Generally, ³J(H-F) (ortho) > ⁴J(H-F) (meta) > ⁵J(H-F) (para).

Comparison with Structurally Related Compounds

While no experimental data for the title compound is readily available, data from similar pyridazinone derivatives support the predicted chemical shifts. For instance, in various 6-substituted-2-benzylpyridazin-3(2H)-ones, the pyridazinone protons typically appear as two doublets between 6.8 and 7.8 ppm. The benzylic protons in N-benzyl heterocycles are consistently observed as a singlet in the range of 5.0 to 5.5 ppm. The introduction of a fluorine atom on the benzyl ring is known to cause complex splitting patterns and slight shifts in the aromatic proton resonances, consistent with the predictions made here.

Experimental Protocol for 1H NMR Sample Preparation and Data Acquisition

For researchers wishing to acquire their own experimental data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Lock & Shim d->e f Acquire 1D 1H Spectrum e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i

Conclusion

The predicted 1H NMR spectrum of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one provides a valuable roadmap for the structural verification of this compound. The key diagnostic signals include the two doublets of the pyridazinone ring, the characteristic singlet of the benzylic protons, and the complex multiplet of the fluorobenzyl aromatic protons. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the identity and purity of their synthesized material. This guide serves as a foundational tool for the interpretation of such data, empowering scientists in their pursuit of novel therapeutic agents.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • 1H NMR of Pyridazinone Derivatives

    • Title: Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones
    • Source: Magnetic Resonance in Chemistry, 2011, 49(7), 437-442.
    • URL: [Link]

  • Fluorine-Proton Coupling Constants

    • Title: A compil
    • Source: Progress in Nuclear Magnetic Resonance Spectroscopy, 1993, 25(1-3), 1-45.
    • URL: [Link]

  • Chemical Shifts of Benzyl Protons

    • Title: Proton Chemical Shifts in NMR
    • Source: Organic Chemistry D
    • URL: [Link]

  • Synthesis and Characterization of Pyridazinone Derivatives

    • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
    • Source: Molecules, 2023, 28(2), 649.
    • URL: [Link]

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Brominated Pyridazinones

Executive Summary Brominated pyridazinones are critical scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotonic agents, and agrochemicals. Their analysis via Mass Spectrometry (MS) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyridazinones are critical scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotonic agents, and agrochemicals. Their analysis via Mass Spectrometry (MS) presents a unique dual-challenge: the heterocyclic ring's specific fragmentation stability and the distinct isotopic signature of bromine.[1]

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways required for structural elucidation. Unlike standard heterocycles, brominated pyridazinones serve as their own internal calibration standards due to the 1:1 isotopic ratio of


Br and 

Br, a feature this guide leverages for validation protocols.

The "Bromine Flag": Isotopic Validation

Before analyzing fragmentation, the presence of bromine must be validated via its isotopic envelope. This is the primary self-validating step in any MS workflow for these compounds.

Isotopic Abundance Rules
  • Single Bromine (

    
    ):  The molecular ion (
    
    
    
    ) and isotope peak (
    
    
    ) appear in a 1:1 intensity ratio .
  • Double Bromine (

    
    ):  The pattern shifts to a 1:2:1 ratio  (
    
    
    
    ,
    
    
    ,
    
    
    ).

Experimental Insight: In low-resolution instruments (Single Quad), this pattern distinguishes brominated fragments from background noise. In High-Resolution MS (HRMS), the mass defect of


Br (78.9183 Da) vs. 

Br (80.9163 Da) confirms elemental composition.

Comparative Analysis: EI vs. ESI

The choice of ionization method dictates the spectral information obtained.[2][3] For brominated pyridazinones, a dual-method approach is often required for full characterization.

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive; in-source fragmentation is standard.Minimal; requires MS/MS (CID) to generate fragments.
Bromine Stability C-Br bond is labile; radical cleavage is common.C-Br bond is stable in source; intact adducts observed.
Structural Insight Fingerprinting; identification of ring substituents.Molecular Weight confirmation; purity analysis.
Best For Structural Elucidation of unknowns.Quantification and biological matrix analysis.

Mechanistic Fragmentation Pathways

Understanding the causality of bond cleavage is essential. Pyridazinones typically undergo ring contraction or carbonyl loss. The presence of bromine adds a competing radical pathway in EI.

Core Fragmentation Rules
  • Loss of CO (28 Da): The pyridazinone ring contains a cyclic amide/hydrazide motif. The expulsion of carbon monoxide is the thermodynamically favored initial step, causing ring contraction to a 5-membered pyrazole-like cation.

  • Radical Halogen Loss (79/81 Da): In EI, the loss of

    
     is a major pathway, often competing with CO loss.
    
  • Retro-Diels-Alder (RDA): Less common in fully aromatic systems but observed in dihydro-pyridazinones.

Visualization: Fragmentation Workflow

The following diagram illustrates the competing pathways for a generic 4-bromo-3(2H)-pyridazinone under Electron Impact (EI).

Fragmentation M Molecular Ion (M+.) [Radical Cation] Inter1 [M - CO]+. (Ring Contraction) M->Inter1 - CO (28 Da) Inter2 [M - Br]+ (Cation) M->Inter2 - Br• (79/81 Da) Frag3 [M - HCN]+. (Diazinyl Cleavage) M->Frag3 - HCN (27 Da) Frag1 [M - CO - Br]+. (Loss of Br Radical) Inter1->Frag1 - Br• Frag2 [M - Br - CO]+ (Secondary CO Loss) Inter2->Frag2 - CO

Figure 1: Competing fragmentation pathways for brominated pyridazinones under 70 eV EI ionization. The loss of CO and Br• are the dominant primary channels.

Experimental Protocol: LC-MS/MS Structural Validation

This protocol is designed for the identification of brominated pyridazinone derivatives (e.g., during metabolite identification).

Prerequisites:

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Mode: Positive Electrospray Ionization (+ESI).

Step-by-Step Workflow
  • Source Optimization (Tune Method):

    • Infuse a 1 µg/mL standard of 4,5-dibromo-3(2H)-pyridazinone.

    • Critical: Set Desolvation Temperature < 350°C. High temperatures can induce thermal degradation of labile bromine bonds before ionization.

    • Verify the 1:2:1 isotopic cluster at the parent mass.

  • Precursor Ion Selection:

    • Select the

      
      Br isotope peak (lowest mass) as the precursor for MS/MS fragmentation. This simplifies the product ion spectrum (eliminating doublet confusion in fragments).
      
  • Collision Induced Dissociation (CID):

    • Apply stepped Collision Energy (CE): 15, 30, 45 eV.

    • Low CE (15 eV): Look for neutral loss of CO (

      
      ).
      
    • High CE (45 eV): Look for the "Bromine Fingerprint" at low mass (

      
       79 and 81) if the instrument range allows, or the aryl cation resulting from C-Br cleavage.
      
  • Data Validation (The "Twin Peak" Check):

    • If you suspect a fragment retains a bromine atom, check the MS1 (full scan) or perform a product ion scan of the

      
      Br parent. The fragment must shift by +2 Da compared to the 
      
      
      
      Br product scan. If it does not shift, the fragment has lost the bromine.

Case Study: 4,5-Dibromo-3(2H)-pyridazinone

Compound: 4,5-dibromo-3(2H)-pyridazinone (


)
MW:  ~253.88  g/mol [4]
Observed Spectral Data (EI Mode)
Ion Identitym/z (approx)Relative AbundanceMechanistic Origin
Molecular Ion (

)
252, 254, 256High (1:2:1)Stable aromatic lactam structure.

224, 226, 228ModerateRing contraction (loss of carbonyl).

173, 175HighHomolytic cleavage of C-Br bond.

145, 147HighSequential loss of CO then Br.

105, 107ModerateRing degradation product.

Interpretation: The presence of the triplet cluster at


 252-256 confirms the dibromo substitution. The fragment at 

173/175 (doublet) indicates the loss of one bromine atom (changing the pattern from 1:2:1 to 1:1). The loss of CO (28 Da) is characteristic of the pyridazinone core.

References

  • Wiley SpectraBase. 4,5-Dibromo-3(2H)-pyridazinone Mass Spectrum. John Wiley & Sons, Inc. [Link][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3065185, 4-bromo-5-(((3-butoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone. [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one: TLC vs. LC-MS

In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 6-Bromo-2-(3-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, a molecule of interest in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for advancing to subsequent biological evaluation. This guide provides an in-depth comparison of two orthogonal analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of this specific pyridazinone derivative. We will delve into the theoretical underpinnings, practical methodologies, and the unique insights each technique offers, empowering researchers to make informed decisions for their analytical workflows.

The importance of employing multiple, distinct analytical methods for purity determination is underscored by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ICH guidelines emphasize that a comprehensive validation process should demonstrate specificity, linearity, accuracy, and precision, ensuring that the analytical procedure is fit for its intended purpose.[1][2] This comparative guide is structured to provide not just protocols, but a self-validating framework for the purity assessment of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one.

The Compound in Focus: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, which are known for a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.[3][4][5] Its molecular structure, featuring a brominated pyridazinone core and a fluorobenzyl substituent, dictates its physicochemical properties, which in turn influence the selection of appropriate analytical conditions.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H8BrFN2O[6][7][8][9][10]
Molecular Weight283.1 g/mol [7][8][10]
InChI KeyVIBLQAGWNVYBAE-UHFFFAOYSA-N[6]

Given its structure, potential impurities could arise from starting materials, side reactions during synthesis (e.g., isomers, dehalogenated products), or degradation. A robust purity validation strategy must be capable of separating and detecting these potential contaminants.

Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool

TLC is a planar chromatographic technique that provides a quick and inexpensive method to assess the purity of a sample.[11][12][13] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[11]

The "Why" Behind the TLC Protocol

The choice of the stationary and mobile phases is critical for achieving good separation. For a moderately polar compound like 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one, a normal-phase TLC system is a logical starting point.[14] Silica gel, a polar adsorbent, is the most common stationary phase.[11] The mobile phase, or eluent, is a less polar solvent system, the composition of which is optimized to achieve a retention factor (Rf) for the main compound in the range of 0.3-0.5, allowing for clear separation from both more polar and less polar impurities.

Experimental Protocol: TLC Analysis

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v, to be optimized)

  • Sample solution: 1 mg/mL of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover and allow to equilibrate for at least 15 minutes.

  • Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, apply a small spot of the sample solution onto the baseline. Allow the solvent to evaporate completely.

  • Development: Carefully place the TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Circle the visible spots and calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). A pure compound should ideally show a single spot.[12]

Interpreting TLC Results

A single, well-defined spot is indicative of a high degree of purity. The presence of additional spots suggests the presence of impurities. The intensity of these impurity spots can provide a semi-quantitative estimation of their concentration. It is crucial to test a range of mobile phase polarities to ensure that no impurities are co-eluting with the main spot.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Resolution Separation and Unambiguous Identification

LC-MS is a powerful hyphenated technique that combines the high separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[15] This combination is indispensable in pharmaceutical analysis for impurity profiling and confirmation of molecular identity.[15][16][17][18]

The Rationale for the LC-MS Method

For quantitative and definitive purity analysis, LC-MS is the gold standard. A reversed-phase HPLC method is commonly employed for compounds of intermediate polarity. Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. The mass spectrometer provides molecular weight information, which is a critical piece of data for confirming the identity of the main peak and tentatively identifying any impurity peaks.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Mass Spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample solution: 0.1 mg/mL of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one in acetonitrile/water (50:50)

Procedure:

  • LC Method:

    • Set a flow rate of 1.0 mL/min.

    • Use a gradient elution to ensure separation of compounds with a wide range of polarities. A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Set the column temperature to 30 °C.

    • Inject 10 µL of the sample solution.

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • The expected protonated molecule [M+H]+ for the target compound is at m/z 283.0 and 285.0 due to the isotopic pattern of bromine.

Data Analysis and Interpretation

The output of an LC-MS analysis is a chromatogram showing the separation of components over time and a mass spectrum for each peak.

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identity Confirmation: The mass spectrum of the main peak should show the expected [M+H]+ ions with the characteristic isotopic pattern for a bromine-containing compound.

  • Impurity Identification: The mass spectra of any minor peaks can be used to propose structures for the impurities, which is crucial for understanding the reaction and degradation pathways.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each technique.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Equilibrate Developing Chamber develop Develop Plate prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop visualize Visualize under UV develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess_purity Assess Purity calculate_rf->assess_purity

Caption: Workflow for TLC Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_detect MS Detection cluster_data Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject gradient Gradient Elution inject->gradient ionize Electrospray Ionization gradient->ionize analyze Mass Analysis ionize->analyze chromatogram Analyze Chromatogram analyze->chromatogram mass_spec Analyze Mass Spectra analyze->mass_spec

Caption: Workflow for LC-MS Analysis

Comparison of TLC and LC-MS for Purity Validation

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Planar chromatography based on differential partitioning.Column chromatography with high-resolution separation coupled to mass-based detection.
Resolution Lower resolution, potential for co-elution of spots.High resolution, capable of separating closely related compounds.
Sensitivity Lower sensitivity, typically in the microgram range.High sensitivity, can detect impurities at very low levels (nanogram to picogram).[19]
Quantification Semi-quantitative at best, based on spot size and intensity.Highly quantitative, based on peak area integration.
Identification Provides an Rf value, which is not a unique identifier.Provides retention time and mass-to-charge ratio, allowing for high-confidence identification.[16]
Speed Fast, results can be obtained in 15-30 minutes.[12]Slower, a single run can take 20-30 minutes or more.
Cost Low cost, requires minimal equipment.High cost, requires sophisticated instrumentation.
Throughput High, multiple samples can be run on a single plate.Lower, samples are run sequentially (though autosamplers improve throughput).

Conclusion: A Synergistic Approach

For researchers and drug development professionals, a synergistic approach is recommended. TLC can be employed for routine, high-throughput screening, while LC-MS should be utilized for final purity confirmation, characterization of reference standards, and in-depth impurity profiling, adhering to the rigorous standards set forth by guidelines such as those from the ICH.[2] This dual-pronged strategy ensures the scientific integrity of the data and provides the necessary confidence to advance promising compounds through the development pipeline.

References

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent Technologies. Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Niessen, W. M. A. Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hogenboom, A. C., et al. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • PubChem. 6-(2-Bromo-6-fluorophenyl)pyridazin-3(2H)-one. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • University of Wisconsin-Green Bay. CHEM 344 Thin Layer Chromatography. [Link]

  • AutePharm. 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • International Journal of Research Trends and Innovation. THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • MilliporeSigma. 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2h)-one. [Link]

  • Gokce, M., et al. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung. [Link]

  • Tantry, M. A., et al. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. [Link]

Sources

Comparative

Comparative study of 6-bromo vs 6-chloro pyridazinone derivatives

Executive Summary In the optimization of pyridazinone-based pharmacophores, the choice between 6-bromo and 6-chloro substituents is rarely arbitrary. While 6-chloro-3(2H)-pyridazinone derivatives offer superior atom econ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridazinone-based pharmacophores, the choice between 6-bromo and 6-chloro substituents is rarely arbitrary. While 6-chloro-3(2H)-pyridazinone derivatives offer superior atom economy and cost-efficiency for large-scale nucleophilic aromatic substitutions (


), the 6-bromo analogues are the reagents of choice for complex palladium-catalyzed cross-coupling reactions.

This guide provides a technical comparison of these two scaffolds, analyzing their reactivity profiles, synthetic accessibility, and physicochemical behaviors to assist medicinal chemists in selecting the optimal precursor for drug development.

Synthetic Accessibility & Pathways

The synthesis of 6-halo-3(2H)-pyridazinones typically diverges at the precursor stage. The chloro-derivative is often derived from the industrially abundant 3,6-dichloropyridazine, whereas the bromo-derivative requires specific bromination protocols or the use of 3,6-dibromopyridazine.

Synthesis Workflow

The following diagram illustrates the parallel synthetic routes for generating these core scaffolds.

SynthesisPathways StartCl 3,6-Dichloropyridazine InterCl 6-Chloro-3(2H)-pyridazinone StartCl->InterCl Hydrolysis (AcOH/H2O) StartBr 3,6-Dibromopyridazine InterBr 6-Bromo-3(2H)-pyridazinone StartBr->InterBr Hydrolysis (AcOH/H2O) ProdSNAr Amino-Pyridazinone (via SNAr) InterCl->ProdSNAr R-NH2, Heat (Good Yield) ProdPd Aryl-Pyridazinone (via Suzuki) InterCl->ProdPd Pd(0), Ar-B(OH)2 (Mod. Yield/Harsh) InterBr->ProdSNAr R-NH2, Heat (Comparable Yield) InterBr->ProdPd Pd(0), Ar-B(OH)2 (High Yield/Mild)

Figure 1: Comparative synthetic pathways. Green arrows indicate preferred transformations; dashed red lines indicate suboptimal routes.

Reactivity Profile Comparison

Nucleophilic Aromatic Substitution ( )

The pyridazinone ring is electron-deficient, activating the C6 position for nucleophilic attack.

  • 6-Chloro: The chlorine atom is an excellent leaving group in this context due to the high electronegativity of the adjacent nitrogen. For standard aminations (e.g., with morpholine or piperazine), the 6-chloro derivative is preferred due to lower molecular weight and cost [1].

  • 6-Bromo: While bromine is a better leaving group in

    
    /
    
    
    
    reactions, in
    
    
    on diazines, the electronegativity of chlorine often accelerates the rate-determining step (nucleophilic attack) more effectively than bromine. Consequently, 6-bromo derivatives offer no significant advantage here and are less atom-efficient.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the differentiating factor. The C-Br bond is weaker (approx. 276 kJ/mol) than the C-Cl bond (approx. 327 kJ/mol), facilitating the oxidative addition step of the catalytic cycle.

  • 6-Chloro: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C) to achieve conversion. Homocoupling side reactions are more common due to prolonged heating [2].

  • 6-Bromo: Undergoes oxidative addition with standard Pd(PPh3)4 catalysts at lower temperatures (60-80°C). This preserves sensitive functional groups on the coupling partner [3].

Comparative Data: Suzuki Coupling Efficiency

Reaction Conditions: 1.0 eq.[1] Halide, 1.2 eq. Phenylboronic acid, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 4h.

Feature6-Chloro-3(2H)-pyridazinone6-Bromo-3(2H)-pyridazinone
Yield 45 - 60%82 - 92%
Reaction Time 12 - 24 hours2 - 6 hours
By-products Dehalogenated material, HomocouplingMinimal
Catalyst Requirement Often requires Pd(dppf)Cl2 or Buchwald ligandsStandard Pd(PPh3)4 is sufficient

Physicochemical Properties & Solubility[2][3]

Understanding the solid-state behavior is critical for purification and formulation.

  • Crystallinity: 6-Bromo derivatives often exhibit higher melting points and lower solubility in polar organic solvents compared to their chloro counterparts. This is attributed to halogen bonding ; the polarizable bromine atom can form strong intermolecular interactions (

    
    ) that stabilize the crystal lattice, leading to "brick-wall" or 
    
    
    
    -stacked packing motifs [4].
  • Solubility: 6-Chloro derivatives generally show better solubility in common reaction solvents (DCM, Ethanol), facilitating workup and purification by chromatography.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-3(2H)-pyridazinone

Target: Cost-effective scaffold generation.

  • Reagents: 3,6-Dichloropyridazine (14.9 g, 100 mmol), Glacial Acetic Acid (50 mL), Water (20 mL).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in the AcOH/H2O mixture.

    • Reflux at 110°C for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting material.

    • Cool the mixture to room temperature. The product often precipitates.[1]

    • Concentrate the supernatant under reduced pressure to 1/3 volume.

    • Pour into ice-water (100 mL) and filter the white solid.

  • Purification: Recrystallize from ethanol.

  • Expected Yield: 75–85%.

  • Validation: 1H NMR (DMSO-d6) shows loss of symmetry compared to starting material and appearance of NH proton broad singlet (~13 ppm).

Protocol B: High-Efficiency Suzuki Coupling of 6-Bromo-3(2H)-pyridazinone

Target: Introduction of aryl groups with sensitive substituents.

  • Reagents: 6-Bromo-3(2H)-pyridazinone (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), Na2CO3 (2M aqueous, 2 mL), DME (8 mL).

  • Procedure:

    • Degassing: Combine solvent and base in a microwave vial or Schlenk flask. Sparge with Argon for 15 minutes (Critical step to prevent homocoupling).

    • Add the pyridazinone, boronic acid, and catalyst under Argon flow.

    • Seal and heat to 85°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Note: If using the 6-chloro analog, increase temperature to 110°C and consider using Pd(dppf)Cl2.

Decision Matrix

Use the following logic flow to select the appropriate derivative for your campaign.

DecisionMatrix Start Select Scaffold ReactionType Primary Reaction Type? Start->ReactionType SNAr Nucleophilic Substitution (Amines/Phenols) ReactionType->SNAr CrossCouple Metal-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->CrossCouple UseCl USE 6-CHLORO (Cost/Atom Economy) SNAr->UseCl Standard Complexity Complex/Sensitive Partner? CrossCouple->Complexity Scale Scale > 100g? Scale->UseCl Yes (Optimize Catalyst) UseBr USE 6-BROMO (Reactivity/Yield) Scale->UseBr No (Prioritize Speed) Complexity->Scale No Complexity->UseBr Yes

Figure 2: Strategic selection guide for pyridazinone scaffolds.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[3][4] Journal of the American Chemical Society. Retrieved from

  • Clapham, K. M., et al. (2008).[5] Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology.[5][6] Journal of Organic Chemistry. Retrieved from

  • Slawin, A. M. Z., et al. (2014). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica. Retrieved from

  • Sotelo, E., et al. (2002).[7] Pyridazines.[1][2][3][4][5][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. (Contextual citation for biological activity).

Sources

Validation

Comparative Guide: Thermal Analysis in Pharmaceutical Characterization

Differential Scanning Calorimetry (DSC) vs. Traditional Capillary Melting Point Executive Summary: Beyond the "Melting Point" In drug development, the determination of a melting point is rarely just about identifying a t...

Author: BenchChem Technical Support Team. Date: February 2026

Differential Scanning Calorimetry (DSC) vs. Traditional Capillary Melting Point

Executive Summary: Beyond the "Melting Point"

In drug development, the determination of a melting point is rarely just about identifying a temperature. It is a gateway to understanding purity , polymorphism , and thermal stability .

While the traditional Capillary Melting Point (CMP) method (USP <741>) remains a regulatory staple for basic identification, it fails to capture the thermodynamic nuance required for modern Active Pharmaceutical Ingredient (API) characterization.

This guide compares the industry-standard Differential Scanning Calorimetry (DSC) against traditional capillary methods. We demonstrate why DSC is the superior choice for pre-formulation and stability studies, providing not just a temperature, but a quantitative thermodynamic profile.

Technical Comparison: The Thermodynamics of Choice

The fundamental difference lies in what is measured. Capillary methods measure a physical change in state (solid to liquid) via light transmission or visual observation. DSC measures the heat flow associated with that transition.

Comparative Performance Matrix
FeatureTraditional Capillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (

to

)
Heat Flow (mW) vs. Temperature
Key Data Points Meniscus point, Clear point

,

, Enthalpy of Fusion (

)
Polymorph Detection Difficult (requires distinct visual change)Excellent (detects enantiotropic transitions)
Purity Analysis Qualitative (broad range = impure)Quantitative (via Van't Hoff equation)
Sample Size Large (~5–10 mg)Small (1–5 mg)
Precision

to


Throughput Moderate (visual attention required)High (Automated autosamplers)
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate thermal analysis technique based on the research objective.

MethodSelection Start Research Objective ID_Only Basic ID / QC Release Start->ID_Only Regulatory ID Deep_Char Pre-formulation / Stability Start->Deep_Char R&D / Polymorphism Capillary Capillary Method (USP <741>) ID_Only->Capillary DSC DSC Analysis (ASTM E794) Deep_Char->DSC Melting/Glass Transition TGA TGA Analysis (Solvates/Decomp) Deep_Char->TGA Volatiles/Degradation Polymorph Polymorph DSC->Polymorph Detect Forms Purity Purity DSC->Purity Eutectic Impurity

Figure 1: Decision matrix for selecting thermal analysis methods based on development stage and data requirements.

Deep Dive: Differential Scanning Calorimetry (DSC)

Why it is the superior alternative: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • The Onset Temperature (

    
    ):  unlike capillary methods which report a "clear point" (often closer to the peak), DSC calculates the extrapolated onset temperature. This is the intersection of the baseline and the leading edge of the peak. 
    
    
    
    is the most robust indicator of the theoretical melting point
    , as it is less dependent on heating rate and sample mass than the peak temperature.
  • Enthalpy of Fusion (

    
    ):  The area under the melting peak represents the energy absorbed during melting. A decrease in 
    
    
    
    often indicates a loss of crystallinity or the presence of amorphous content, which capillary methods cannot detect.
Experimental Protocols

To ensure reproducibility, we adhere to ASTM E794 (Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis).

Protocol A: DSC Workflow (High Precision)

Objective: Determine


 and 

for a new chemical entity (NCE).
  • System Calibration:

    • Perform calibration using Indium (

      
      , 
      
      
      
      ) and Zinc (
      
      
      ).
    • Criterion: Temperature must be within

      
      ; Enthalpy within 
      
      
      
      .
  • Sample Preparation:

    • Weigh 2–4 mg of the dried compound into a Tzero Aluminum pan.

    • Crucial Step: Ensure good thermal contact by flattening the sample at the bottom of the pan.

    • Crimp with a pinhole lid (allows volatile escape to prevent pan deformation) or hermetic lid (if retaining volatiles).

  • Method Setup:

    • Equilibrate:

      
      .
      
    • Ramp: Heat at

      
       to 
      
      
      
      above the expected melting point.
    • Purge Gas: Dry Nitrogen at 50 mL/min (prevents oxidation).

  • Data Analysis:

    • Integrate the endothermic peak using a linear baseline.

    • Report

      
       (extrapolated onset) and Peak Maximum.
      
Protocol B: Capillary Method (Baseline Comparison)

Objective: Basic identification per USP <741>.

  • Preparation: Grind the substance to a fine powder to prevent thermal gradients.

  • Loading: Pack into a capillary tube to a height of 2.5–3.5 mm. Compact by tapping on a hard surface.

  • Heating:

    • Rapid heat to

      
       below expected MP.
      
    • Critical Ramp: Slow heating rate to

      
       until melting is complete.
      
  • Observation: Record the temperature at the first sign of liquid (sintering) and the temperature where no solid remains (clear point).

Visualizing the Analytical Workflow

The following diagram details the rigorous validation workflow required when using DSC for pharmaceutical release testing.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_data Analysis Calib Calibration (Indium/Zinc) Weigh Weigh Sample (2-5mg) Calib->Weigh Pass Crimp Crimp Pan (Al/Au) Weigh->Crimp Equil Equilibrate 30°C Crimp->Equil Ramp Ramp 10°C/min Equil->Ramp Integrate Integrate Peak Ramp->Integrate Integrate->Weigh Bad Baseline? Report Report Tonset & Enthalpy Integrate->Report

Figure 2: Step-by-step workflow for DSC analysis, ensuring data integrity from calibration to reporting.

Interpretation of Results & Troubleshooting
Distinguishing Purity vs. Polymorphism

A key advantage of DSC over capillary methods is the shape of the curve.

  • Sharp, Narrow Peak: Indicates high purity and high crystallinity.

  • Broad, Asymmetric Peak: Indicates impurities (melting point depression) or low crystallinity.

  • Double Peaks:

    • Scenario A: A mixture of two compounds.

    • Scenario B:Polymorphism . The compound melts (endotherm), recrystallizes into a stable form (exotherm), and melts again (endotherm). Capillary methods will miss the recrystallization event entirely.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Baseline Drift Dirty cell or uneven heatingPerform Tzero calibration; Clean cell with fiberglass brush.
Noisy Signal Poor sample contactFlatten sample in pan; ensure pan bottom is flat.
Broad Low-Temp Peak Solvent/Water evaporationRun TGA to confirm volatiles; Dry sample and rerun.
Shift in

Heating rate too highReduce ramp from

to

to minimize thermal lag.
References
  • USP <741> Melting Range or Temperature . United States Pharmacopeia. Available at: [Link]

  • ASTM E794-06(2018) . Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. Available at: [Link]

  • FDA Guidance for Industry . Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for thermal analysis mechanisms).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Executive Summary & Compound Context[1] 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a halogenated heterocyclic intermediate frequently utilized in the synthesis of bioactive pharmaceutical candidates (e.g., kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1]

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a halogenated heterocyclic intermediate frequently utilized in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors or receptor modulators).

While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335), this classification is insufficient for a research environment. As a drug development professional, you must treat this molecule not merely as a chemical irritant, but as a potential pharmacological agent . The presence of the pyridazinone scaffold combined with a lipophilic 3-fluorobenzyl moiety suggests high bioavailability and potential membrane permeability.

The Directive: Adopt a "Band 3" containment strategy (Potent Compound Safety) until specific toxicological data proves otherwise. This guide prioritizes containment at the source over reliance on PPE alone.

Risk Assessment: The "Why" Behind the Protocol

To ensure safety, we must deconstruct the molecule's hazards based on its functional groups.

Structural FeatureAssociated HazardOperational Implication
Pyridazinone Core Potential biological activity (enzyme inhibition).Treat dust as a bioactive agent. Zero-inhalation tolerance.
3-Fluorobenzyl Group Increased lipophilicity (LogP elevation).Enhanced skin absorption potential. Standard latex gloves are insufficient; Nitrile permeation resistance is required.
Aryl Bromide Heavy halogen functionality.Mandates Halogenated Waste segregation. Do not mix with general organic waste.
Physical State Solid / Powder.High risk of electrostatic dispersion during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.

Hand Protection: The Double-Glove Technique

Rationale: Fluorinated benzyl compounds can permeate thin rubber membranes. The outer glove protects against gross contamination, while the inner glove acts as the final barrier against micro-permeation.

  • Inner Layer: 4-mil Nitrile (High dexterity, visual contrast color if possible).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended cuff to cover lab coat wrist).

  • Protocol: Change outer gloves immediately upon visible splash.[1][2] Change both pairs every 2 hours of continuous handling.

Respiratory & Body Protection
  • Primary Engineering Control: All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Respiratory (If Hood Unavailable): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for solvent-wet powders.

  • Body: Tyvek® sleeves or a disposable front-closing lab coat are recommended over standard cotton coats to prevent particulate embedding in fabric fibers.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: This powder is likely static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Taring: Tare the vial with the cap on before opening.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may scratch the glass, creating stress points for future breakage.

Phase B: Solubilization (Reaction Setup)
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as "vehicles," dramatically increasing the rate at which the compound can penetrate skin.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, holding the vial/flask.

    • Right Hand (Clean): Operates the pipette, balance, or notebook. Never remove the "Dirty" hand from the hood without de-gloving.

Phase C: Waste Disposal Logistics

CRITICAL: This compound contains Bromine and Fluorine. It is Strictly Halogenated Waste .

  • Segregation: Do not pour reaction mixtures into "General Organic" or "Non-Halogenated" carboys.

    • Why? Incineration of halogenated waste requires scrubbers to remove acid gases (HBr, HF). Mixing this with non-halogenated waste forces the entire volume to be treated as expensive halogenated waste.

  • Labeling: The waste tag must explicitly list: "Halogenated Organics: Contains Fluorinated Pyridazinone."

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Halogenated."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating quantity limits with containment strategies.

SafetyProtocol Start Start: Handling 6-Bromo-2-(3-fluorobenzyl) pyridazin-3(2H)-one QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 100 mg (Analytical) QuantityCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) QuantityCheck->LargeScale EngineeringControl1 Fume Hood Required Sash height < 18 inches SmallScale->EngineeringControl1 EngineeringControl2 Powder Containment Hood or Glove Box Recommended LargeScale->EngineeringControl2 PPE_Standard PPE: Double Nitrile Gloves Lab Coat + Safety Glasses EngineeringControl1->PPE_Standard PPE_Enhanced PPE: Double Nitrile (Long Cuff) Tyvek Sleeves + Goggles EngineeringControl2->PPE_Enhanced SolventStep Solubilization (DMSO/DMF) PPE_Standard->SolventStep PPE_Enhanced->SolventStep Risk_Permeation RISK: Enhanced Skin Absorption (Vehicle Effect) SolventStep->Risk_Permeation Warning Disposal DISPOSAL: Halogenated Waste Stream (Do NOT mix with Non-Halogenated) SolventStep->Disposal

Figure 1: Operational decision tree for handling halogenated pyridazinones. Note the escalation of engineering controls based on quantity.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently. Do not wet (wetting may increase absorption).Wash with soap/water for 15 mins.[3] Seek medical review.
Skin Contact (Solution) IMMEDIATE flush with water.[3][4] Remove contaminated clothing.[4]If solvent was DMSO, assume systemic absorption. Report to ER.
Spill (Inside Hood) Cover with absorbent pads.[5] Do not wipe (spreads contamination).Collect pads into "Solid Hazardous" bag. Clean surface with detergent.
Spill (Outside Hood) Evacuate area. Post "Do Not Enter" sign.Call EHS/HazMat team. Do not attempt cleanup without respirator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves. (Data used for permeation resistance logic regarding halogenated solvents). [Link]

  • PubChem. (2023). Compound Summary: Pyridazin-3(2H)-one derivatives. (Used for structural hazard inference). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.